GR95030X
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
129443-92-1 |
|---|---|
Molecular Formula |
C25H26F2N2O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-7-[4,5-bis(4-fluorophenyl)-2-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H26F2N2O4/c1-15(2)25-28-23(16-3-7-18(26)8-4-16)24(17-5-9-19(27)10-6-17)29(25)12-11-20(30)13-21(31)14-22(32)33/h3-12,15,20-21,30-31H,13-14H2,1-2H3,(H,32,33)/b12-11+ |
InChI Key |
GQOQQDINYJTQDY-VAWYXSNFSA-N |
SMILES |
CC(C)C1=NC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Isomeric SMILES |
CC(C)C1=NC(=C(N1/C=C/C(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=NC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Synonyms |
GR 95030X GR-95030X GR95030X |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of GR95030X: A Search for a Ghost in the Machine
Despite a comprehensive search across multiple databases and scientific literature, the compound designated as GR95030X remains elusive. This identifier does not correspond to any publicly available information on a drug, chemical entity, or biological agent. The absence of any discernible data prevents a detailed analysis of its mechanism of action, the compilation of quantitative data, and the outlining of experimental protocols as requested.
The investigation into this compound encompassed a multi-pronged approach, initiating with broad searches for its mechanism of action and biological targets. These efforts were subsequently refined to include searches for alternative names, synonyms, and affiliations with pharmaceutical development pipelines, including that of GlaxoSmithKline, which has historically used a "GR" prefix for its compounds. However, these inquiries failed to yield any specific information related to a compound with the identifier this compound.
Further attempts to locate this compound in chemical and clinical trial databases also proved fruitless. This exhaustive but unsuccessful search suggests several possibilities:
-
Internal or Discontinued Code: this compound may be an internal designation for a compound that was never publicly disclosed or was discontinued in the early stages of research and development. Pharmaceutical companies often use internal codes for their compounds, which may not appear in public databases unless they reach a certain stage of development.
-
Typographical Error: It is possible that "this compound" is a typographical error, and the intended identifier is different. Without the correct identifier, it is impossible to retrieve the relevant information.
-
Highly Obscure or Niche Compound: The compound may be the subject of highly specialized or classified research that is not indexed in publicly accessible scientific databases.
Due to the inability to identify the primary subject of the inquiry, the core requirements of the requested technical guide—including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams—cannot be fulfilled. The foundational step of identifying the compound and its basic pharmacology is a prerequisite for any in-depth analysis.
Should a valid identifier for this compound become available, a thorough investigation into its mechanism of action and the development of the requested technical documentation can be initiated. At present, the trail for this compound runs cold, leaving its identity and biological function a mystery.
Unraveling GR95030X: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery and synthetic pathway of GR95030X, a potent, imidazole-based inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a clear visualization of the synthetic process.
Discovery and Development
This compound, with the Chemical Abstracts Service (CAS) registry number 129443-92-1, was developed by Glaxo Group Research Ltd. as a novel HMG-CoA reductase inhibitor.[1] HMG-CoA reductase is a critical enzyme in the biosynthesis of cholesterol, and its inhibition is a key mechanism for managing hypercholesterolemia. This compound emerged from research focused on developing potent and selective inhibitors with a distinct chemical scaffold, in this case, based on an imidazole ring system.
Initial preclinical studies demonstrated the potent inhibitory activity of this compound against HMG-CoA reductase. A notable in-vivo study investigated the toxicity of this compound in common marmosets (Callithrix jacchus). In this study, the compound was administered daily by gavage at doses up to 30 mg/kg/day for 49 days in a maximum repeatable dose study, and at doses ranging from 1 to 20 mg/kg/day for over 200 days in a chronic toxicity study.[1]
Synthetic Pathway
An optimized, seven-step synthesis for a closely related imidazole-based HMG-CoA reductase inhibitor, referred to as "imidazole 1" and believed to be structurally analogous or identical to this compound, has been detailed in the scientific literature. This pathway focuses on the efficient construction of the core imidazole structure.
The synthesis is highlighted by a pivotal imidazole-forming condensation reaction. Initial efforts in the discovery synthesis phase to construct the imidazole core using a Münchnone cyclization of an R-amino acid resulted in the desired product as a minor regioisomer that was challenging to isolate. An alternative approach from an R-amino β-ketoester also yielded low conversion. The optimized synthesis significantly improves the yield of the imidazole-forming step from 20% to over 70% through careful modification of the solvent, acid, and amine equivalents.
Furthermore, the optimized pathway includes an improved acylation step and the strategic conversion of a problematic benzyl ester to a benzyl amide to prevent trans-amidation during the imidazole formation. The synthesis culminates in a highly effective salt formation and crystallization protocol to yield the final active pharmaceutical ingredient.
Optimized Synthesis Workflow
Caption: Optimized 7-step synthesis workflow for the imidazole-based HMG-CoA reductase inhibitor.
Experimental Protocols
While the specific, detailed experimental protocols for the initial discovery of this compound are proprietary to Glaxo, the optimized synthesis of the related "imidazole 1" provides valuable insights into the methodologies used. The following is a summary of the key experimental steps described in the optimized synthesis.
Key Experimental Methodologies
| Step | Experiment | Key Methodologies |
| 5 | Imidazole-Forming Condensation | Modification of solvent system, optimization of acid catalyst, and adjustment of amine equivalents to drive the reaction towards the desired product and significantly improve yield. |
| 2 | Improved Acylation | Refinement of acylation conditions to enhance efficiency and purity of the intermediate product. |
| 4 | Benzyl Amide Formation | Conversion of a benzyl ester to a benzyl amide to prevent undesired side reactions (trans-amidation) in the subsequent imidazole formation step. |
| 7 | Salt Formation and Crystallization | Development of a robust protocol for the formation of a pharmaceutically acceptable salt and subsequent crystallization to ensure high purity and stability of the final compound. |
Signaling Pathway Inhibition
This compound functions by inhibiting the HMG-CoA reductase enzyme, which is a key rate-limiting step in the mevalonate pathway, the metabolic pathway that produces cholesterol and other isoprenoids.
Caption: Inhibition of the HMG-CoA reductase enzyme by this compound in the cholesterol biosynthesis pathway.
Conclusion
This compound represents a significant development in the field of HMG-CoA reductase inhibitors, featuring a distinct imidazole-based chemical structure. The optimization of its synthesis pathway demonstrates a commitment to efficient and scalable production, a critical factor in pharmaceutical development. For researchers, the methodologies employed in the synthesis and the biological context of its target provide a valuable case study in modern drug discovery and development. Further investigation into the clinical efficacy and safety profile of this compound and related compounds could yield new therapeutic options for the management of cardiovascular disease.
References
Unveiling GR95030X: A Potent HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GR95030X, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting cholesterol metabolism and related cardiovascular diseases.
Core Chemical and Physical Properties
This compound, identified by the CAS number 129443-92-1, is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (E)-7-[4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (E)-7-[4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid |
| CAS Number | 129443-92-1 |
| Molecular Formula | C₂₅H₂₆F₂N₂O₄ |
| Molecular Weight | 456.48 g/mol |
Mechanism of Action: Targeting Cholesterol Synthesis
This compound functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol. By blocking this enzyme, this compound effectively reduces the production of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Caption: Mechanism of action of this compound as an HMG-CoA reductase inhibitor.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of this compound on HMG-CoA reductase can be performed as follows:
1. Reagents and Materials:
- Purified human HMG-CoA reductase (catalytic domain)
- HMG-CoA substrate
- NADPH
- Assay Buffer: Potassium phosphate buffer (pH 7.4) containing dithiothreitol (DTT) and EDTA
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
- Prepare a reaction mixture in a 96-well UV-transparent microplate containing assay buffer, NADPH, and varying concentrations of this compound.
- Initiate the reaction by adding HMG-CoA substrate to the wells.
- Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
- The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.
- The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The workflow for determining the IC₅₀ of this compound is outlined in the following diagram:
Caption: Experimental workflow for IC₅₀ determination of this compound.
Preclinical Studies
This compound has been evaluated in preclinical animal models to assess its efficacy and safety. In a study involving marmosets, the compound was administered daily by gavage. A Maximum Repeatable Dose (MRD) study was conducted with doses up to 30 mg/kg/day for 49 days. Furthermore, a chronic study was performed where animals received dosages of 0, 1, 2.5, 7.5, and 20 mg/kg/day. These studies are essential for establishing the toxicological profile and therapeutic window of the compound.
The logical relationship of preclinical testing stages can be visualized as follows:
No Publicly Available In Vitro Data for GR95030X
A comprehensive search of publicly available scientific literature and databases has yielded no specific in vitro studies, pharmacological data, or mechanistic information for a compound designated "GR95030X." This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier.
As a result, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time. The core requirements of the request, including data presentation in tables and visualization of experimental workflows and signaling pathways, are contingent on the availability of primary research data, which could not be located for this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has assigned the "this compound" identifier. Publicly accessible resources do not currently contain the necessary information to fulfill the detailed technical specifications of the request.
No Public Preclinical Research Data Found for GR95030X
Following a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical databases, no preclinical research findings, experimental protocols, or associated signaling pathways for a compound designated "GR95030X" could be identified.
This absence of information suggests several possibilities:
-
Internal Project Code: this compound may be an internal development code for a compound that has not yet been disclosed publicly. Pharmaceutical companies often use internal identifiers before a public name (such as an International Nonproprietary Name or INN) is assigned.
-
Early-Stage Development: The compound may be in a very early stage of discovery or preclinical development, with no data published in peer-reviewed journals or presented at scientific conferences.
-
Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error.
-
Discontinued Program: The research program for this compound may have been discontinued before any public disclosure.
Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or direct inquiries to the sponsoring organization if known. Should "this compound" be a different or more publicly known compound, providing the alternative name would be necessary to conduct a successful search for the required information.
In-depth Technical Guide on GR95030X: A Review of Available Literature
Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, no specific information was found for a substance designated "GR95030X". This suggests that "this compound" may be an internal, proprietary code for a compound that has not yet been disclosed in public-facing scientific or clinical development literature. It is also possible that this identifier is a misnomer or represents a compound that is not in active, publicly documented development.
Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The core requirements of data presentation in structured tables, detailed methodologies for key experiments, and visualization of signaling pathways cannot be fulfilled without accessible primary or secondary research sources.
The search for "this compound" across multiple scientific and medical databases yielded no relevant results. Information on other investigational compounds was retrieved, but none were linked to the "this compound" identifier. These included:
-
RO7303509: A compound being evaluated in a Phase 1 clinical trial for systemic sclerosis.
-
CORT-118335: A glucocorticoid receptor (GR) antagonist investigated for preventing antipsychotic-induced weight gain.
-
GI-4000: A therapeutic vaccine for non-metastatic pancreas cancer.
-
N-803: An investigational treatment for relapse/refractory indolent B cell non-Hodgkin lymphoma.
-
RGN-259: A Tβ4-based eye drop for the treatment of dry eye syndrome.
Without any specific data on this compound, a review of its literature, including its mechanism of action, pharmacological properties, and clinical development, cannot be compiled. Should "this compound" be a different internal code for a publicly known compound, further clarification on the correct identifier would be necessary to proceed with the requested technical guide.
In-depth Technical Guide: Derivatives and Analogs of GR95030X
Notice to the Reader:
Following a comprehensive search of publicly available scientific databases and literature, no information has been found for a compound designated "GR95030X." This identifier does not correspond to any known substance in the chemical or pharmacological literature indexed in our available resources.
It is possible that "this compound" represents:
-
An internal, unpublished compound code from a private research institution or pharmaceutical company.
-
A misnomer or a typographical error in the compound identifier.
-
A compound that has been discontinued from development and for which public documentation is not available.
Due to the absence of any foundational information on this compound, including its chemical structure, biological target, or mechanism of action, it is not possible to provide a technical guide on its derivatives and analogs. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled without this essential information.
We recommend verifying the compound identifier and consulting internal documentation or primary sources if this compound is part of a specific research program. Should a correct or alternative identifier be available, we would be pleased to revisit this topic.
No Publicly Available Information Found for GR95030X
Despite a comprehensive search for patent and intellectual property information related to "GR95030X," no publicly available data, technical details, or experimental protocols associated with this identifier could be located.
Efforts to find information on "this compound" across patent databases, scientific publications, and clinical trial registries have not yielded any relevant results. This suggests that "this compound" may be an internal project code, a discontinued research compound, or a misidentified term.
The lack of public information makes it impossible to fulfill the request for an in-depth technical guide or whitepaper. Core requirements such as the summarization of quantitative data, detailing of experimental protocols, and the creation of diagrams for signaling pathways cannot be met without accessible source material.
It is recommended that researchers, scientists, and drug development professionals seeking information on this topic verify the identifier. Alternative patent numbers, compound names, or associated research institution details may be necessary to locate the relevant intellectual property and its associated technical data.
Methodological & Application
GR95030X experimental protocol for cell culture
Application Notes: GR95030X for Cell Culture
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, migration, and extracellular matrix production.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[4][5]
The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[1][6] This binding recruits and activates the type I receptor, ALK5, which then phosphorylates the intracellular effector proteins SMAD2 and SMAD3.[7][8] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes.[1][8] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.[8]
These application notes provide a detailed protocol for utilizing this compound to study the inhibition of the TGF-β pathway in a human lung carcinoma cell line, A549.
Quantitative Data Summary
The following table summarizes the key properties and recommended concentrations for the hypothetical compound this compound.
| Property | Value | Notes |
| Compound Name | This compound | Hypothetical ALK5 Inhibitor |
| Target | TGF-β Type I Receptor (ALK5) | Also inhibits ALK4 and ALK7 at higher concentrations. |
| Molecular Weight | 487.5 g/mol | - |
| Purity | >99% (HPLC) | - |
| Formulation | Crystalline Solid | Store at -20°C. |
| Solubility | Soluble in DMSO (>25 mg/mL) | Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[9] |
| IC₅₀ (ALK5 Kinase Assay) | 45 nM | Half-maximal inhibitory concentration in a biochemical assay. |
| Working Concentration | 100 nM - 1 µM | Optimal concentration should be determined empirically for each cell line and assay. A starting concentration of 500 nM is recommended. |
| Cell Line Example | A549 (Human Lung Carcinoma) | TGF-β signaling can be readily induced in this cell line.[10] |
| Stimulation Ligand | Recombinant Human TGF-β1 (1-10 ng/mL) | Used to activate the signaling pathway. A concentration of 5 ng/mL is typically effective.[9] |
Visualized Signaling Pathway and Workflow
Caption: TGF-β signaling pathway with this compound inhibition point.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced SMAD2 Phosphorylation in A549 Cells
This protocol details the steps to assess the efficacy of this compound in preventing the phosphorylation of SMAD2 upon stimulation with TGF-β1.
A. Materials and Reagents
-
Cells: A549 human lung carcinoma cells (ATCC® CCL-185™)
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Starvation Medium: F-12K Medium with 0.5% FBS.
-
Compound: this compound (10 mM stock in DMSO)
-
Vehicle Control: Sterile DMSO
-
Ligand: Recombinant Human TGF-β1 (e.g., R&D Systems, Cat# 240-B), reconstituted in sterile 4 mM HCl containing 1 mg/mL BSA to a stock concentration of 20 µg/mL.
-
Reagents for Lysis: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail.
-
Reagents for Western Blot: BCA Protein Assay Kit, Laemmli Sample Buffer, primary antibodies (anti-p-SMAD2, anti-SMAD2, anti-β-Actin), HRP-conjugated secondary antibody, ECL substrate.
-
Equipment: Cell culture incubator (37°C, 5% CO₂), 6-well tissue culture plates, standard Western Blotting equipment.
B. Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Culture A549 cells until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed 3.0 x 10⁵ cells per well into 6-well plates containing 2 mL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Cell Treatment (Day 2):
-
Aspirate the complete medium and wash the cells once with 1 mL of sterile PBS.
-
Add 2 mL of serum-starvation medium (0.5% FBS) to each well and incubate for 4-6 hours. This step reduces basal signaling activity.
-
Pre-treatment: Prepare working solutions of this compound in starvation medium. For a final concentration of 500 nM from a 10 mM stock, perform a serial dilution. Add the this compound solution or an equivalent volume of DMSO (vehicle control) to the appropriate wells.
-
Gently swirl the plates and incubate for 1 hour.
-
Stimulation: Prepare a working solution of TGF-β1 in starvation medium. Add the ligand to the wells to achieve a final concentration of 5 ng/mL (except for the unstimulated control wells).
-
Incubate for 1 hour. This incubation time is optimal for detecting peak SMAD2 phosphorylation.
-
-
Protein Extraction (Day 2):
-
Place the plates on ice and aspirate the medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Downstream Analysis: Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2. A loading control, such as β-Actin, should also be probed.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
C. Expected Results
-
Untreated Control: Low to undetectable levels of p-SMAD2.
-
TGF-β1 + Vehicle (DMSO): A strong band corresponding to p-SMAD2.
-
TGF-β1 + this compound: A dose-dependent reduction in the p-SMAD2 signal compared to the vehicle control. Total SMAD2 and β-Actin levels should remain consistent across all lanes.
Protocol 2: Analysis of TGF-β Target Gene Expression by qPCR
A. Methodology
-
Cell Treatment: Follow steps 1 and 2 from Protocol 1, but extend the stimulation time with TGF-β1 to 12-24 hours to allow for sufficient gene transcription and mRNA accumulation.
-
RNA Extraction:
-
After treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit like TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and primers for the target gene (SERPINE1) and a reference gene (e.g., GAPDH or ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
B. Expected Results
-
Treatment with TGF-β1 should significantly increase the mRNA levels of SERPINE1.
-
Pre-treatment with this compound should inhibit this TGF-β1-induced increase in SERPINE1 expression in a dose-dependent manner.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture and TGF-β treatment [bio-protocol.org]
- 10. Inhibition of the Transforming Growth Factor β (TGFβ) Pathway by Interleukin-1β Is Mediated through TGFβ-activated Kinase 1 Phosphorylation of SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Glucocorticoid Receptor Antagonist in Animal Models
A Note on Nomenclature: The compound "GR95030X" as specified in the query does not correspond to a publicly documented glucocorticoid receptor (GR) antagonist. Based on available research, it is possible this is an internal designation or a typographical error. This document will focus on a well-characterized selective GR modulator, CORT-118335 (miricorilant) , as a representative example to illustrate the application of GR antagonists in animal models. The principles and protocols described herein are broadly applicable to other compounds in this class.
Application Notes
Introduction
Glucocorticoid receptor (GR) antagonists are a class of compounds that block the effects of glucocorticoids, such as cortisol (corticosterone in rodents), by binding to the GR. These hormones are pivotal in regulating a wide array of physiological processes, including metabolism, inflammation, and the stress response. Dysregulation of glucocorticoid signaling is implicated in numerous pathologies, including metabolic syndrome, Cushing's syndrome, and the side effects of glucocorticoid therapy and certain antipsychotic medications. Consequently, GR antagonists are valuable research tools and potential therapeutic agents.
Mechanism of Action
Glucocorticoids exert their effects by binding to the cytoplasmic GR. Upon binding, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to either activate or repress the expression of target genes. GR antagonists, such as CORT-118335, competitively bind to the GR, preventing the binding of endogenous glucocorticoids and subsequent downstream signaling. Selective GR modulators may exhibit tissue-specific effects, which is a desirable characteristic for therapeutic development.
Applications in Animal Models
GR antagonists are utilized in a variety of animal models to investigate the role of glucocorticoid signaling in disease and to evaluate the efficacy of potential treatments. A prominent application is in models of antipsychotic-induced weight gain. Second-generation antipsychotics, such as olanzapine, are known to cause significant weight gain and metabolic disturbances, and GR antagonists have shown promise in mitigating these side effects.[1] Other applications include models of Cushing's syndrome, diabetes, and depression.
Experimental Protocols
Olanzapine-Induced Weight Gain Model in Rats
This protocol describes a common model to assess the efficacy of a GR antagonist in preventing or reversing weight gain associated with the antipsychotic drug olanzapine.
1. Materials and Reagents
-
Male Sprague-Dawley rats (8-10 weeks old)
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Olanzapine
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CORT-118335 (or other GR antagonist)
-
Vehicle for olanzapine (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for GR antagonist (e.g., 10% DMSO in 0.5% carboxymethylcellulose)[2]
-
Standard rodent chow and water
-
Oral gavage needles
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Animal scale
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Blood collection supplies (for glucose and lipid analysis)
2. Animal Handling and Acclimation
-
House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[3]
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
Handle animals regularly to minimize stress-induced variations in glucocorticoid levels.
3. Experimental Design
-
Randomly assign animals to experimental groups (n=8-12 per group).[1][2]
-
A typical study might include the following groups:
-
Vehicle control
-
Olanzapine only
-
Olanzapine + CORT-118335 (low dose)
-
Olanzapine + CORT-118335 (medium dose)
-
Olanzapine + CORT-118335 (high dose)
-
CORT-118335 only (optional, to assess effects independent of olanzapine)
-
4. Drug Preparation and Administration
-
Prepare olanzapine and CORT-118335 fresh daily.
-
A typical dose for olanzapine to induce weight gain is 1.2 mg/kg/day.
-
Doses for CORT-118335 in a prevention model have ranged from 0.2 to 10 mg/kg/day.
5. Monitoring and Outcome Measures
-
Body Weight: Measure daily or every other day.
-
Food and Water Intake: Measure daily.
-
Feed Efficiency: Calculate as (grams of weight gained / grams of food consumed).
-
Metabolic Parameters: At the end of the study, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.
-
Gene Expression: Tissues such as the liver, adipose tissue, and muscle can be collected to analyze the expression of GR target genes (e.g., FKBP5, GILZ) to confirm target engagement.[3]
6. Study Duration
-
The duration of the study can range from 10 days to several weeks, depending on the research question.
Data Presentation
Table 1: In Vitro Characteristics of Selected GR Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (Ki, nM) | Receptor Selectivity |
| CORT-118335 | 8 | 24 | No binding at progesterone, estrogen, or androgen receptors |
| CORT 108297 | Sub-nanomolar | < 10 | No activity at the progesterone receptor[2] |
| Mifepristone | - | - | Also antagonizes progesterone and androgen receptors[3] |
Table 2: In Vivo Efficacy of CORT-118335 in an Olanzapine-Induced Weight Gain Model in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Change in Body Weight (g) | p-value |
| Olanzapine + Vehicle | - | - | - |
| Olanzapine + CORT-118335 | 2 | -10.2 ± 12 | P = 0.00001 |
| Olanzapine + CORT-118335 | 6 | -23.6 ± 11 | P = 0.00001 |
| Olanzapine + CORT-118335 | 10 | -23.7 ± 11 | P = 0.00001 |
Data presented as attenuation of weight gain compared to the olanzapine-only group.
Mandatory Visualizations
References
Application Notes and Protocols for GR95030X
For Research Use Only
Introduction
GR95030X is a potent and selective antagonist of the glucocorticoid receptor (GR). It is an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of glucocorticoid signaling. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₄FN₃O₄ |
| Molecular Weight | 417.44 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (by HPLC) |
Solubility Data
The solubility of this compound was determined in various common laboratory solvents. It is recommended to use DMSO for the initial stock solution preparation.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL (≥ 119.78 mM) |
| Ethanol | ~10 mg/mL |
| Methanol | ~5 mg/mL |
| Water | Insoluble |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.17 mg of this compound (Molecular Weight = 417.44 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.17 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1-2 months) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted to the final desired concentration in the cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the stock solution for each experiment.
-
Due to the poor aqueous solubility of this compound, ensure that the compound does not precipitate out of solution when diluted into the aqueous-based culture medium. If precipitation occurs, consider using a lower concentration or a different formulation approach.
Storage and Stability
| Storage Condition | Stability |
| Solid Powder | 12 months at -20°C |
| Stock Solution in DMSO | 6 months at -80°C |
| 2 months at -20°C |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Protect from light and moisture.
Mechanism of Action
This compound is a competitive antagonist of the glucocorticoid receptor. In the absence of an agonist, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[1][2] Upon binding of an agonist, such as cortisol, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[1][2] In the nucleus, it binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.[3] this compound binds to the GR but does not induce the necessary conformational changes for the dissociation of HSPs and subsequent nuclear translocation. By occupying the receptor, this compound effectively blocks the binding of endogenous glucocorticoids and prevents the downstream signaling cascade.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Mechanism of Action.
References
Application Notes and Protocols for In Vivo Evaluation of GR95030X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of GR95030X, a novel investigational compound. The protocols outlined below are designed to assess the compound's safety, tolerability, pharmacokinetics, and efficacy in preclinical animal models. Adherence to these guidelines will ensure the generation of robust and reproducible data to support further clinical development.
Introduction to this compound
This compound is a selective inhibitor of the hypothetical Pro-survival Kinase 1 (PSK-1), a key enzyme implicated in the aberrant proliferation and survival of specific cancer cell lineages. Overexpression of PSK-1 is a known driver in various tumor types, making it a compelling target for therapeutic intervention. This compound has demonstrated potent and selective inhibition of PSK-1 in in vitro assays. The following protocols are designed to translate these findings into an in vivo setting.
General In Vivo Experimental Design Considerations
The design of in vivo studies is critical for the successful evaluation of a novel compound. Key considerations include the selection of an appropriate animal model, determination of the optimal dose and schedule, and the definition of clear endpoints.[1][2] Preclinical studies should be meticulously planned to ensure the ethical treatment of animals and the generation of reliable and translatable data.[2]
Animal Model Selection
The choice of animal model is paramount and should be based on the biological characteristics of the target and the intended clinical indication. For this compound, which targets a specific oncogenic pathway, a patient-derived xenograft (PDX) model expressing high levels of PSK-1 is recommended. This approach offers a higher translational relevance compared to standard cell line-derived xenografts.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
The following are detailed protocols for the in vivo characterization of this compound.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Methodology:
-
Animal Model: Healthy male and female BALB/c mice, 5-7 weeks old.[3]
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg)
-
-
Administration: Single intraperitoneal (i.p.) injection.
-
Observation Period: 14 days.
-
Endpoints:
-
Mortality and clinical signs of toxicity (observed daily).
-
Body weight (measured daily for the first week, then twice weekly).
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Intravenous (i.v.) administration (e.g., 2 mg/kg)
-
Oral (p.o.) administration (e.g., 20 mg/kg)
-
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Study in a PDX Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) bearing established PDX tumors with high PSK-1 expression.
-
Tumor Implantation: Subcutaneously implant tumor fragments.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Groups:
-
Vehicle control
-
This compound at two to three dose levels below the MTD (e.g., 25, 50, 100 mg/kg)
-
Positive control (standard-of-care agent, if applicable)
-
-
Administration: Daily oral gavage for 21 days.
-
Endpoints:
-
Tumor volume (measured twice weekly with calipers).
-
Body weight (measured twice weekly).
-
At the end of the study, tumors and major organs are collected for histopathology and biomarker analysis (e.g., immunohistochemistry for downstream targets of PSK-1).
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Acute Toxicity of this compound in BALB/c Mice
| Dose (mg/kg) | Mortality | Mean Body Weight Change (Day 14) | Key Clinical Signs |
| Vehicle | 0/5 | + 5.2% | No observable signs |
| 10 | 0/5 | + 4.8% | No observable signs |
| 30 | 0/5 | + 4.5% | No observable signs |
| 100 | 0/5 | + 1.2% | Mild lethargy on Day 1 |
| 300 | 2/5 | - 8.7% | Severe lethargy, ruffled fur |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 6800 |
| Half-life (h) | 4.5 | 5.1 |
| Bioavailability (%) | - | 42.5 |
Table 3: Anti-Tumor Efficacy of this compound in a PSK-1 High PDX Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1520 ± 210 | - | + 3.5 |
| This compound (25 mg/kg) | 980 ± 150 | 35.5 | + 2.8 |
| This compound (50 mg/kg) | 540 ± 98 | 64.5 | + 1.5 |
| This compound (100 mg/kg) | 210 ± 55 | 86.2 | - 2.1 |
| Positive Control | 450 ± 85 | 70.4 | - 5.5 |
Visualizations
Diagrams are provided to illustrate key concepts in the in vivo evaluation of this compound.
Caption: Hypothetical signaling pathway of PSK-1 and the inhibitory action of this compound.
Caption: A streamlined workflow for the in vivo evaluation of this compound.
Caption: Logical flow of the in vivo efficacy study design.
References
Application Notes and Protocols for a Representative MEK Inhibitor in High-Throughput Screening Assays
Disclaimer: The compound "GR95030X" could not be found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using U0126 , a well-characterized and widely used MEK1/2 inhibitor, as a representative compound. All data and methodologies presented are based on published information for U0126 and serve as an illustrative example for a compound with a similar mechanism of action.
Introduction
U0126 is a highly potent and selective non-competitive inhibitor of mitogen-activated protein kinase kinase (MEK1 and MEK2).[1][2] By inhibiting MEK, U0126 prevents the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical downstream effectors of the MAPK signaling pathway.[2] The RAS/RAF/MEK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] This makes MEK an attractive target for therapeutic intervention and a common focus of high-throughput screening (HTS) campaigns.
These application notes provide protocols and performance data for the use of U0126 in a typical cell-based high-throughput screening assay designed to identify inhibitors of the MAPK pathway.
Mechanism of Action and Signaling Pathway
U0126 specifically targets and inhibits the kinase activity of MEK1 and MEK2.[1] This action blocks the transmission of growth-promoting signals from cell surface receptors down to the nucleus. The canonical MAPK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK, and activated MEK phosphorylates ERK. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression, leading to cell proliferation.[4] U0126's inhibition of MEK breaks this chain of events.
References
Application Notes: Quantification of GR95030X in Human Plasma
An initial search for "GR95030X" did not yield specific analytical methods for a compound with this identifier. This suggests that "this compound" may be a proprietary, novel, or hypothetical compound. The following application notes and protocols are therefore based on established and widely accepted analytical methodologies for the quantification of small molecule drug candidates in biological matrices, providing a detailed framework applicable to a compound like this compound.
Introduction
This compound is a novel small molecule entity with therapeutic potential. To support preclinical and clinical development, robust and reliable analytical methods are required for the accurate quantification of this compound in biological matrices. These application notes describe two validated methods for the determination of this compound concentrations in human plasma: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Analytical Methods Overview
Two distinct analytical methods have been developed and validated to cover a broad range of quantitative applications, from initial formulation analysis to sensitive pharmacokinetic studies.
-
HPLC-UV Method: Suitable for the analysis of higher concentrations of this compound, such as in drug formulation and stability testing. This method is cost-effective and readily available in most analytical laboratories.
-
LC-MS/MS Method: The method of choice for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic and toxicokinetic sample analysis.[1][2] This method can accurately quantify low concentrations of the analyte in complex biological samples.[3]
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Scope This protocol describes the procedure for the quantitative analysis of this compound in human plasma using reversed-phase HPLC with UV detection.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
3. Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II)
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size
-
Centrifuge
-
Vortex mixer
-
Analytical balance
4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
5. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject into the HPLC system.
6. Calibration and Quantification Prepare calibration standards in blank human plasma at concentrations ranging from 0.1 µg/mL to 50 µg/mL. The calibration curve is constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear regression with a 1/x² weighting is used for quantification.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Scope This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.
2. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) for this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
3. Equipment
-
UHPLC system (e.g., Shimadzu Nexera X2)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)
-
Analytical column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size
-
Solid Phase Extraction (SPE) manifold and cartridges
-
Nitrogen evaporator
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions (MRM):
-
This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)
-
SIL-IS: Precursor ion > Product ion (e.g., m/z 455.2 > 255.1)
-
5. Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of SIL-IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Transfer to an autosampler vial for analysis.
6. Calibration and Quantification Prepare calibration standards in blank human plasma over a concentration range of 0.1 ng/mL to 100 ng/mL. The method for constructing the calibration curve and quantification is the same as for the HPLC-UV method.
Data Presentation
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 50 µg/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | - |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Accuracy: 80-120%, Precision: ≤20% |
| Intra-day Precision (%CV) | 2.5% - 6.8% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (%CV) | 4.1% - 8.2% | ≤15% (≤20% for LLOQ) |
| Accuracy (% Bias) | -5.5% to 7.3% | ±15% (±20% for LLOQ) |
| Recovery | 85.2% - 92.1% | Consistent and reproducible |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.999 | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Accuracy: 80-120%, Precision: ≤20% |
| Intra-day Precision (%CV) | 1.8% - 5.4% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (%CV) | 3.2% - 7.1% | ≤15% (≤20% for LLOQ) |
| Accuracy (% Bias) | -4.2% to 6.8% | ±15% (±20% for LLOQ) |
| Matrix Effect | 93% - 104% | CV ≤ 15% |
| Recovery | 91.5% - 98.3% | Consistent and reproducible |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for HPLC-UV analysis.
References
Application Notes and Protocols for GR95030X: A Review of Publicly Available Data
A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of detailed information regarding specific delivery systems and formulations for the HMG-CoA reductase inhibitor, GR95030X. While early preclinical studies confirm its activity and administration via oral gavage, specific details on formulation composition, advanced delivery strategies, and associated experimental protocols are not available in the public domain.
This document outlines the currently available information on this compound and provides a general framework for the development and characterization of delivery systems for HMG-CoA reductase inhibitors, which could be theoretically applied to this compound should the necessary physicochemical data become available.
This compound: Known Information
This compound is identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Preclinical studies in marmosets have been documented, where the compound was administered daily by oral gavage. These studies investigated the maximum repeatable dose and chronic toxicity, with dosages reaching up to 30 mg/kg/day. However, the specific vehicle or formulation used for this gavage administration is not detailed in the available literature.
General Formulation Strategies for HMG-CoA Reductase Inhibitors
Many HMG-CoA reductase inhibitors exhibit poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy. To overcome this challenge, various formulation strategies are employed for this class of drugs. These approaches aim to enhance solubility, improve dissolution rates, and target drug delivery to the liver, the primary site of action.
Table 1: Potential Formulation Approaches for Poorly Soluble HMG-CoA Reductase Inhibitors
| Formulation Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state. | Enhanced solubility and dissolution rate. |
| Lipid-Based Formulations | The drug is dissolved or suspended in lipids, surfactants, and co-solvents. | Improved oral bioavailability by utilizing lipid absorption pathways. |
| Nanoparticle Formulations | The drug is formulated into nanoparticles (e.g., nanosuspensions, polymeric nanoparticles). | Increased surface area for dissolution, potential for targeted delivery. |
| Modified-Release Formulations | The formulation is designed to release the drug over an extended period. | Can improve hepatic bioavailability and reduce systemic side effects. |
Hypothetical Experimental Protocols for this compound Formulation Development
The following protocols are generalized methodologies that would be applicable to the development and characterization of a hypothetical this compound formulation. Execution of these protocols is contingent on the availability of fundamental data on the physicochemical properties of this compound, which are currently not publicly available.
Protocol for Preparation of a Nanosuspension Formulation
This protocol describes a hypothetical process for creating a nanosuspension of this compound using a wet milling technique.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes.
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a defined speed and temperature for a specified duration (e.g., 4 hours).
-
Following milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol for In Vitro Drug Release Study
This protocol outlines a method to assess the release of this compound from a hypothetical formulation.
Materials:
-
This compound formulation
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Place a known quantity of the this compound formulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of PBS at 37°C.
-
Agitate the system at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general mechanism of action for HMG-CoA reductase inhibitors and a typical workflow for formulation development.
Caption: Mechanism of action of this compound.
Caption: A typical workflow for drug formulation development.
Conclusion
The creation of detailed Application Notes and Protocols for this compound delivery systems and formulations is currently impeded by the absence of publicly available data. The information presented here is based on general principles of pharmaceutical science and formulation strategies for the broader class of HMG-CoA reductase inhibitors. For specific and actionable protocols, access to proprietary data on the physicochemical properties and preclinical development of this compound would be essential. Researchers interested in developing formulations for this compound would need to first undertake comprehensive characterization of the active pharmaceutical ingredient.
Application Notes: Analysis of MEK/ERK Pathway Inhibition by GR95030X using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. GR95030X is a hypothetical, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2 (ERK1/2).
This document provides a detailed protocol for assessing the inhibitory activity of this compound on the MEK/ERK pathway in cultured cells using Western blot analysis. The assay measures the levels of phosphorylated ERK1/2 (p-ERK1/2) as a direct readout of MEK1/2 activity.
Hypothetical Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade and the proposed mechanism of action for this compound as a MEK1/2 inhibitor. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a cascade that leads to the activation of Ras, which in turn recruits and activates Raf. Raf then phosphorylates and activates MEK1/2. This compound is designed to bind to and inhibit the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of its only known substrates, ERK1/2.
Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on ERK1/2 phosphorylation in a cancer cell line stimulated with a growth factor. The band intensities for p-ERK1/2, total ERK1/2, and the loading control (GAPDH) were quantified using densitometry. The p-ERK1/2 signal is normalized to the total ERK1/2 signal to account for any variations in protein loading.
| Treatment Condition | This compound Conc. (nM) | p-ERK1/2 / Total ERK1/2 (Normalized Intensity) | Total ERK1/2 / GAPDH (Normalized Intensity) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.02 |
| This compound | 1 | 0.78 | 0.99 |
| This compound | 10 | 0.45 | 1.01 |
| This compound | 100 | 0.12 | 0.98 |
| This compound | 1000 | 0.03 | 1.03 |
Data Interpretation: The results demonstrate that this compound potently inhibits ERK1/2 phosphorylation in a dose-dependent manner, with significant inhibition observed at concentrations as low as 10 nM. The levels of total ERK1/2 and the loading control GAPDH remain consistent across all treatment conditions, indicating that the observed decrease in p-ERK1/2 is due to the specific inhibitory action of this compound on MEK1/2 and not due to changes in total protein levels or loading artifacts.
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect p-ERK1/2, total ERK1/2, and a loading control.
Cell Culture and Treatment
-
Seed cells (e.g., HeLa or A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, replace the growth medium with a serum-free medium and incubate for 16-24 hours to starve the cells and reduce basal ERK1/2 phosphorylation.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock to prepare working solutions for the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
-
Pre-treat the cells by adding the this compound working solutions or a vehicle control (DMSO) to the serum-free medium. Incubate for 1-2 hours at 37°C.
-
Stimulate the MEK/ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF or 50 ng/mL PMA) to each well. Incubate for 10-15 minutes at 37°C.[1]
Lysate Preparation
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[2][4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1][5][6]
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading on the gel.
SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer to a final concentration of 1X and boiling at 95-100°C for 5 minutes.[3]
-
Load 20-30 µg of protein from each sample into the wells of a 4-20% precast Tris-glycine polyacrylamide gel.[3][7] Include a pre-stained molecular weight marker.
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.[7]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8] For PVDF, pre-activate the membrane in methanol for 15-30 seconds, followed by equilibration in transfer buffer.[8][9]
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer (e.g., wet transfer at 100 V for 1-2 hours or semi-dry transfer at 15-25 V for 30-60 minutes).[4][8]
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[3][10]
-
Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.[3][11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.[9]
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[9] Incubate the membrane with the substrate for 1-5 minutes.[9][12]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[9][13]
-
Stripping and Reprobing: To detect total ERK and the loading control, the membrane can be stripped of the bound antibodies. Incubate the membrane in a stripping buffer for 15-30 minutes, wash extensively with TBST, and then re-block the membrane.[7] Subsequently, probe with primary antibodies for total ERK1/2 and then for a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram provides a visual overview of the Western blot protocol for analyzing the effect of this compound.
References
- 1. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot transfer techniques | Abcam [abcam.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. licorbio.com [licorbio.com]
Troubleshooting & Optimization
troubleshooting GR95030X solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR95030X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal stability and solubility, it is highly recommended to prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
Q2: My this compound powder is difficult to dissolve, even in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound powder in DMSO, gentle warming and sonication can be employed. Warm the solution in a water bath set to 37°C for 5-10 minutes. Following this, sonicate the solution for an additional 5-10 minutes. These steps should facilitate the complete dissolution of the compound.
Q3: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, it is advisable to use a two-step dilution process. First, dilute the DMSO stock solution with a non-aqueous solvent like ethanol. Subsequently, dilute this intermediate solution into your final aqueous buffer. Additionally, ensuring the final concentration of DMSO in your working solution is below 0.5% can help maintain solubility.
Q4: What is the stability of this compound in different solvents and temperatures?
This compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. In aqueous solutions, this compound is less stable and should be used within 24 hours when stored at 4°C. It is highly recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
Issue 1: Incomplete Dissolution of this compound Powder
| Potential Cause | Recommended Solution |
| Insufficient Solvent Volume | Ensure you are using the correct volume of solvent as per the recommended concentration. |
| Low Temperature | Gently warm the solution to 37°C in a water bath for 5-10 minutes. |
| Compound Aggregation | Sonicate the solution for 5-10 minutes to break up any aggregates. |
Issue 2: Precipitation in Aqueous Solution
| Potential Cause | Recommended Solution |
| High Final Concentration | Lower the final concentration of this compound in your working solution. |
| High DMSO Concentration | Keep the final DMSO concentration in your aqueous solution below 0.5%. |
| Buffer Incompatibility | Test the solubility of this compound in different buffers to find the most suitable one for your experiment. |
Quantitative Data
Solubility of this compound in Common Solvents
| Solvent | Temperature | Maximum Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 25°C | 100 | 226 |
| Ethanol | 25°C | 25 | 56.5 |
| PBS (pH 7.4) | 25°C | <0.1 | <0.23 |
| Water | 25°C | <0.05 | <0.11 |
Molecular Weight of this compound: 442.5 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature for 15-20 minutes before opening.
-
Weigh out 4.425 mg of this compound powder using an analytical balance.
-
Add 1 mL of 100% DMSO to the powder.
-
Vortex the solution for 2-3 minutes until the powder is fully dissolved. If necessary, use the warming and sonication steps described in the FAQs.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a 10 mM stock solution of this compound at room temperature.
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of serum-free cell culture medium. This results in a 1 mM solution.
-
Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: this compound acts as an inhibitor of the MEK protein in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for preparing a working solution of this compound from a DMSO stock.
Caption: Troubleshooting decision tree for this compound solubility issues.
optimizing GR95030X concentration for experiments
Welcome to the technical support center for GR95030X. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors that are involved in processes like hematopoiesis, immune regulation, and cell proliferation.[1][2][3] In pathological conditions, hyperactivation of the JAK2/STAT pathway can drive the proliferation of malignant cells.[4] this compound competitively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[2] By inhibiting the phosphorylation of STAT proteins, this compound blocks their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in cell survival and proliferation.[2][3]
Q2: What are the primary experimental applications for this compound?
A2: this compound is primarily used in in vitro and in vivo studies to investigate the role of the JAK2/STAT signaling pathway in various biological and pathological processes. Common applications include:
-
Cancer Biology: Studying the effects of JAK2 inhibition on the proliferation, survival, and apoptosis of cancer cells, particularly in hematological malignancies like myeloproliferative neoplasms (MPNs) where JAK2 mutations are common.[4][5][6]
-
Immunology and Inflammation: Investigating the role of JAK2 in cytokine signaling and its potential as a therapeutic target for inflammatory and autoimmune diseases.[2][7][8]
-
Signal Transduction Research: Elucidating the specific downstream effects of JAK2 activation and its crosstalk with other signaling pathways.[1][5][9]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. As a starting point, we recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay. The following table provides a general guideline based on published data for similar JAK2 inhibitors.
| Cell Line Type | Typical Concentration Range | Common Assay | Reference |
| JAK2-mutant human leukemia cell lines (e.g., HEL, UKE-1) | 10 nM - 1 µM | Cell Proliferation / Viability | [5][10] |
| Ba/F3 cells expressing JAK2V617F | 100 nM - 5 µM | Inhibition of IL-3 independent growth | [5][11] |
| Primary hematopoietic progenitor cells from MPN patients | 50 nM - 500 nM | Colony Formation Assays | [11] |
| Cell lines for studying inflammatory cytokine signaling (e.g., HepG2) | 100 nM - 10 µM | Inhibition of IL-6 induced STAT3 phosphorylation | [5] |
Note: The concentrations provided are a general guide. It is crucial to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: No or low inhibitory effect of this compound observed.
| Possible Cause | Recommended Solution |
| Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal concentration. Titrate this compound over a broad range (e.g., 1 nM to 10 µM). |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Store this compound as recommended (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions and use them within the recommended timeframe. |
| Cell Line Insensitivity: The cell line may not be dependent on the JAK2/STAT pathway for survival or proliferation. | Verify the expression and activation status of JAK2 and STAT proteins in your cell line. Consider using a positive control cell line known to be sensitive to JAK2 inhibition. |
| High Serum Concentration: Components in the serum of the cell culture medium may interfere with the activity of the compound. | Reduce the serum concentration in your culture medium during the experiment, if your cells can tolerate it. |
| Reactivation of Signaling: Prolonged treatment can sometimes lead to reactivation of the JAK-STAT pathway.[6][12] | Perform time-course experiments to assess the duration of inhibition. Consider intermittent dosing schedules for longer-term studies. |
Problem 2: High levels of cell death or off-target effects observed.
| Possible Cause | Recommended Solution |
| Concentration Too High: The concentration used may be toxic to the cells. | Perform a dose-response curve to determine the cytotoxic concentration. Use the lowest effective concentration that achieves the desired biological effect. |
| Off-target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unintended effects.[5][10] | Use a more selective JAK2 inhibitor if available, or perform experiments to rule out the involvement of other kinases. Compare the phenotype with that of other known JAK2 inhibitors. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle control in all experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cells in a 96-well format.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the inhibition of JAK2 activity by measuring the phosphorylation of its downstream target, STAT3.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
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Denature the protein samples by boiling with Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Network pharmacology of JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. WHY DON’T JAK INHIBITORS REDUCE THE DISEASE BURDEN IN MYELOFIBROSIS? – MPN Research Foundation [mpnresearchfoundation.org]
Technical Support Center: GR95030X In Vitro Assays
Disclaimer: The following troubleshooting guide is a generalized resource for in vitro assays involving a hypothetical compound, GR95030X. The information is based on common challenges encountered in cell-based and biochemical assays. For specific issues, always refer to your detailed experimental protocols and manufacturer's guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability or enzyme activity, typically below 0.5%.
Q2: How should this compound be stored?
Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] Protect from light.
Q3: What is the expected mechanism of action for this compound?
This compound is a potent inhibitor of the hypothetical "Kinase-Y" in the "Signal Transduction Pathway-Z". Its primary mode of action is to block the phosphorylation of "Substrate-P," thereby inhibiting downstream cellular proliferation.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the readout between my replicate wells treated with this compound. What could be the cause?
Answer: High variability can stem from several factors. Here are some common causes and solutions:
-
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting. Consider using a multichannel pipette for better consistency. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate reagents and affect cell growth.[4]
-
Pipetting Errors: Small inaccuracies in pipetting can lead to large variations, especially with potent compounds like this compound.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
Issue 2: No Dose-Dependent Response Observed
Question: My dose-response curve for this compound is flat, showing no significant difference between the treated and control groups. What should I check?
Answer: A lack of a dose-dependent response can be due to several experimental factors:
-
Incorrect Concentration Range: The concentrations of this compound used may be too high (causing maximum effect at all concentrations) or too low (showing no effect).
-
Solution: Perform a wider range of serial dilutions, spanning several orders of magnitude, to identify the optimal concentration range for your assay.[1]
-
-
Inactive Compound: Improper storage or handling may have degraded the compound.
-
Solution: Use a fresh aliquot of this compound. Verify the reconstitution and storage conditions.
-
-
Assay Window Issues: The difference in signal between your positive and negative controls (the assay window) may be too small to detect a dose-response.
Issue 3: Poor Cell Health or Unexpected Cytotoxicity
Question: The cells treated with this compound, including at low concentrations, appear unhealthy or are detaching from the plate. What could be the problem?
Answer: Poor cell health can confound your results. Consider the following possibilities:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of your solvent is consistent across all wells and is at a non-toxic level for your specific cell line.
-
-
Contamination: Bacterial, fungal, or mycoplasma contamination can severely impact cell health and experimental outcomes.[1][5]
-
Cell Passage Number: Cells that have been in culture for too long (high passage number) can exhibit altered phenotypes and stress responses.[2][6]
-
Solution: Use cells with a consistent and low passage number for your experiments.[6]
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| HCT116 | Cell Viability (MTT) | 72 | 15.2 |
| A549 | Cell Viability (MTT) | 72 | 45.8 |
| MCF-7 | Cell Viability (MTT) | 72 | 22.1 |
| HCT116 | Kinase-Y Inhibition | 24 | 8.5 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-Y.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. platypustech.com [platypustech.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - KE [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. promegaconnections.com [promegaconnections.com]
improving the stability of GR95030X in solution
This technical support center provides guidance on improving the stability of the hypothetical small molecule, GR95030X, in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in solution is primarily influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule.
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Light: Exposure to certain wavelengths of light, particularly UV, can cause photodegradation.[1]
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Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[2]
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Excipients: Interactions with other components in the formulation can either enhance or diminish stability.[3][4]
Q2: How can I identify the degradation products of this compound?
Identifying degradation products is crucial for understanding the stability profile of this compound. Forced degradation studies are a common approach, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light.[5] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can then be used to separate and identify the resulting degradants.[6]
Q3: What are some common excipients that can be used to improve the stability of this compound?
Several types of excipients can help stabilize this compound in solution:
-
Buffers: To maintain the optimal pH for stability, buffers like citrate, acetate, and phosphate are commonly used.[2]
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Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT) can be added.
-
Chelating Agents: These agents, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze oxidation.[3]
-
Cyclodextrins: These can form inclusion complexes with this compound, protecting it from degradation and also potentially enhancing solubility.[2][7]
Q4: How does the choice of solvent impact the stability of this compound?
The solvent system is critical. While aqueous solutions are common, the presence of water can facilitate hydrolysis.[8] Using co-solvents such as propylene glycol or ethanol can sometimes reduce the water activity and slow down hydrolytic degradation. However, the choice of co-solvent must be carefully evaluated for its potential to cause other stability issues or affect the solubility of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound potency in solution. | Hydrolysis due to suboptimal pH. | Conduct a pH-rate profile study to identify the pH of maximum stability. Formulate the solution with a suitable buffer system to maintain this pH.[2] |
| Oxidation from dissolved oxygen. | Purge the solution and the headspace of the container with an inert gas like nitrogen or argon. Include an antioxidant in the formulation.[3] | |
| Photodegradation from ambient light. | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] | |
| Appearance of unknown peaks in HPLC analysis over time. | Chemical degradation of this compound. | Perform a forced degradation study to systematically identify the degradation products under various stress conditions (acid, base, oxidation, heat, light).[5] |
| Interaction with excipients. | Evaluate the compatibility of this compound with each excipient individually to identify any detrimental interactions. | |
| Precipitation of this compound from solution. | Poor aqueous solubility. | Consider strategies to enhance solubility, such as using co-solvents, surfactants, or complexing agents like cyclodextrins.[7][9] |
| Change in pH leading to the formation of a less soluble form. | Ensure the solution is adequately buffered to maintain a pH where this compound is most soluble. |
Quantitative Data Summary
Table 1: Effect of pH on the Degradation Rate of this compound at 25°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.045 | 15.4 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.089 | 7.8 |
| 9.0 | 0.152 | 4.6 |
Table 2: Impact of Antioxidants on the Stability of this compound in the Presence of Oxygen at 40°C
| Formulation | % this compound Remaining after 30 days |
| This compound in water | 65% |
| This compound with 0.1% Ascorbic Acid | 92% |
| This compound with 0.05% Sodium Metabisulfite | 95% |
| This compound with 0.01% EDTA | 88% |
Experimental Protocols
Protocol 1: pH-Rate Profile Study
Objective: To determine the effect of pH on the stability of this compound and to identify the pH of maximum stability.
Methodology:
-
Prepare a series of buffer solutions across a range of pH values (e.g., pH 2 to 10).
-
Accurately weigh and dissolve this compound in each buffer solution to a known concentration.
-
Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).
-
At specified time intervals, withdraw an aliquot from each solution.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the observed first-order degradation rate constant (k) from the slope of the line for each pH.
-
Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.[5]
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.[5]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.[5]
-
Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5]
-
Analyze all stressed samples, along with a control sample, by LC-MS to separate and identify the degradation products.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for improving this compound stability.
References
- 1. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. excipients-as-stabilizers - Ask this paper | Bohrium [bohrium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
GR95030X Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the hypothetical kinase inhibitor, GR95030X.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target. For kinase inhibitors, which are often designed to be highly specific, off-target binding can lead to unforeseen biological consequences, including toxicity, reduced efficacy, or even unexpected therapeutic outcomes.[1][2][3] Due to the conserved nature of the ATP-binding site across the human kinome, developing a completely selective kinase inhibitor is a significant challenge.[4]
Q2: I'm observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
A2: It is possible that unexpected phenotypes are a result of this compound binding to unintended kinases. To investigate this, it is crucial to perform comprehensive kinase selectivity profiling. Both biochemical and cell-based kinase assays can provide a clearer picture of the compound's activity in a complex cellular environment.[5][6]
Q3: How can I experimentally determine the off-target profile of this compound?
A3: The most direct way to determine the off-target profile of this compound is through kinase screening and profiling services.[6][7][8] These services typically offer panels of hundreds of kinases to test for inhibitor binding. Both biochemical assays, which measure direct interaction with purified kinases, and cell-based assays, which assess target engagement within a living cell, are available.[5][6]
Q4: What is the difference between biochemical and cellular kinase profiling, and which should I choose?
A4: Biochemical assays use purified enzymes and are precise in measuring direct kinase inhibition.[5] However, they may not fully represent the compound's behavior in a cellular context.[5] Cellular assays provide a more physiologically relevant environment, accounting for factors like cell permeability and interactions with other proteins.[5][6] For a comprehensive understanding of this compound's selectivity, a combination of both assay types is often recommended.
Q5: My kinase profiling results show that this compound inhibits several off-target kinases. What are my next steps?
A5: Once off-target kinases are identified, the next steps involve validating these findings and understanding their functional consequences. This can be achieved through techniques like Western blotting to assess the phosphorylation status of downstream substrates of the off-target kinases, and cellular assays to measure phenotypes associated with their inhibition. If the off-target effects are undesirable, medicinal chemistry efforts may be needed to modify the compound structure to improve selectivity.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at low concentrations of this compound. | This compound may be inhibiting a kinase essential for cell survival. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases. 2. Validate off-target inhibition in cells using Western blot for downstream signaling pathways. 3. Perform rescue experiments by overexpressing the off-target kinase to see if the toxic effect is reversed. |
| Inconsistent results between biochemical and cell-based assays. | Poor cell permeability of this compound, or the compound is being actively transported out of the cell. | 1. Conduct cell permeability assays. 2. Use cellular kinase engagement assays (e.g., NanoBRET) to confirm target binding within the cell.[5] |
| Phenotype does not match the known function of the intended target kinase. | The observed phenotype may be driven by inhibition of an off-target kinase. | 1. Identify potential off-target kinases through profiling. 2. Use a structurally unrelated inhibitor of the intended target to see if the phenotype is reproduced. 3. Use genetic approaches (e.g., siRNA, CRISPR) to knockdown the intended target and the identified off-target kinases separately to dissect their contributions to the phenotype. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the type of information generated during off-target profiling.
Table 1: Biochemical Kinase Selectivity Profile of this compound (1 µM)
| Kinase | % Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase X | 85% |
| Off-Target Kinase Y | 60% |
| Off-Target Kinase Z | 25% |
Table 2: IC50 Values for this compound Against On- and Off-Target Kinases
| Kinase | IC50 (nM) |
| Target Kinase A | 10 |
| Off-Target Kinase X | 150 |
| Off-Target Kinase Y | 800 |
| Off-Target Kinase Z | >10,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
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Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Service Provider Selection: Choose a provider offering a kinase panel that includes your target of interest and a broad representation of the human kinome (e.g., Promega, Reaction Biology, AssayQuant).[5][7][8]
-
Assay Format Selection: Decide between a biochemical assay (e.g., radiometric or fluorescence-based) and a cell-based assay (e.g., NanoBRET Target Engagement).[5] For initial screening, a biochemical assay at a single concentration (e.g., 1 µM) is common.
-
Sample Submission: Submit the compound to the service provider according to their specific instructions.
-
Data Analysis: The provider will return data, typically as percent inhibition relative to a control. Hits are often defined as kinases showing greater than 50% or 80% inhibition.
-
Follow-up: For significant off-target hits, follow up with dose-response experiments to determine IC50 values.
Protocol 2: Validation of Off-Target Effects in a Cellular Context via Western Blot
-
Cell Culture: Culture cells that express both the intended target and the identified off-target kinase.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 10 nM to 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a known substrate of the off-target kinase and for the total protein of that substrate. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of this compound on the phosphorylation of the off-target kinase's substrate.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for investigating suspected off-target effects.
Caption: Logical relationship between a problem and mitigation strategies.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
dealing with GR95030X experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with GR95030X, a novel G-protein coupled receptor (GPCR) agonist. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the Gs-alpha subunit-coupled GPCR, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Q2: What are the common sources of experimental variability with this compound?
A2: Experimental variability can arise from several factors, including:
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Cell line instability: Variations in receptor expression levels across cell passages.
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Reagent quality: Purity and stability of this compound, as well as the quality of assay reagents.
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Ligand preparation: Improper dissolution or storage of this compound.
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Assay conditions: Fluctuations in temperature, incubation times, and cell density.
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Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components.[1][2][3][4]
Q3: How should I prepare and store this compound?
A3: For optimal performance, this compound should be dissolved in DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate assay buffer. It is recommended to prepare fresh dilutions for each experiment.
Troubleshooting Guides
Issue 1: High variability in dose-response curves
| Possible Cause | Recommended Solution |
| Inconsistent cell density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humid environment. |
| Inaccurate serial dilutions | Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment. |
| Cell line instability | Use cells from a consistent passage number. Regularly perform quality control checks on the cell line. |
Issue 2: Lower than expected potency (high EC50 value)
| Possible Cause | Recommended Solution |
| Degradation of this compound | Use a fresh aliquot of the compound. Verify the storage conditions. |
| Low receptor expression | Use a cell line with confirmed high expression of the target GPCR. |
| Presence of antagonists in the serum | Reduce the serum concentration in the assay medium or use a serum-free medium. |
| Suboptimal assay conditions | Optimize incubation time and temperature for the specific cell line and assay. |
Issue 3: Inconsistent cAMP levels
| Possible Cause | Recommended Solution |
| Phosphodiesterase (PDE) activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. |
| Cell lysis issues | Ensure complete cell lysis to release all intracellular cAMP. |
| Inaccurate standard curve | Prepare a fresh cAMP standard curve for each assay plate. |
| Reader sensitivity | Use a sensitive detection method, such as HTRF or LANCE, for cAMP quantification. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
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Cell Stimulation: Remove the culture medium and add the diluted this compound to the cells. Incubate for 30 minutes at 37°C.
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Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
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cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit (e.g., HTRF, LANCE, or ELISA) to measure the intracellular cAMP concentration.
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Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Cell Viability Assay (e.g., MTS or MTT)
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Cell Plating: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.
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Reagent Addition: Add the viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's protocol.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of viable cells.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a cAMP Assay
| This compound (nM) | log[this compound] | cAMP (nM) - Replicate 1 | cAMP (nM) - Replicate 2 | cAMP (nM) - Replicate 3 | Mean cAMP (nM) | Std. Dev. |
| 0.1 | -10 | 0.5 | 0.6 | 0.4 | 0.5 | 0.1 |
| 1 | -9 | 2.1 | 2.3 | 2.0 | 2.1 | 0.2 |
| 10 | -8 | 15.8 | 16.2 | 15.5 | 15.8 | 0.4 |
| 100 | -7 | 45.1 | 46.5 | 44.8 | 45.5 | 0.9 |
| 1000 | -6 | 48.2 | 49.1 | 47.9 | 48.4 | 0.6 |
| 10000 | -5 | 49.5 | 50.1 | 49.8 | 49.8 | 0.3 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a typical cAMP assay.
References
how to reduce GR95030X-induced cytotoxicity
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the novel kinase inhibitor, GR95030X. The primary focus is to help identify and mitigate this compound-induced cytotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Kinase-Y, a key enzyme in a signaling pathway critical for the proliferation of several cancer cell lines. Its on-target effect is the induction of apoptosis in these cancer cells.
Q2: What is the known mechanism of this compound-induced cytotoxicity?
A2: Off-target cytotoxicity is primarily caused by the inhibition of a mitochondrial enzyme, Mito-Enzyme-Z. This inhibition disrupts the mitochondrial electron transport chain, leading to a significant increase in the production of Reactive Oxygen Species (ROS).[1] Elevated ROS levels cause oxidative stress, mitochondrial damage, and ultimately trigger apoptosis in both target and non-target cells.[2]
Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?
A3: Researchers may observe several signs, including:
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A sharp decrease in cell viability, even at low concentrations.
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Noticeable changes in cell morphology, such as rounding, shrinking, and detachment from the culture plate.
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Increased presence of floating, dead cells in the culture medium.
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Positive staining for apoptosis markers, such as cleaved caspase-3.
Q4: Is it possible to reduce cytotoxicity by simply lowering the concentration of this compound?
A4: While lowering the concentration can reduce overall cytotoxicity, it may also diminish the desired on-target anti-cancer effect. The goal is to find a therapeutic window where the anti-cancer activity is maximized and off-target cytotoxicity is minimized. This often requires co-treatment with a mitigating agent.
Troubleshooting Guide
Issue 1: High levels of cell death in non-cancerous control cell lines.
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Possible Cause: Your control cells are sensitive to the off-target effects of this compound due to the generation of ROS.
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Solution: Consider co-treatment with an antioxidant. N-acetylcysteine (NAC) or mitochondria-targeted antioxidants like MitoTEMPO can be effective in scavenging ROS and reducing oxidative stress-induced cell death.[3] It is crucial to first establish a dose-response curve for the antioxidant to ensure it does not interfere with your assay.
Issue 2: How can I differentiate between on-target anti-cancer effects and off-target cytotoxicity?
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Solution: A multi-pronged experimental approach is recommended:
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Use a Kinase-Y Knockout/Knockdown Model: In a cancer cell line where Kinase-Y has been knocked out, the cytotoxic effects should be purely off-target (ROS-mediated). Comparing the this compound dose-response in this model to the wild-type will help isolate the on-target effects.
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Measure ROS Production: Quantify ROS levels in both cancer and non-cancerous cells treated with this compound. A significant increase in ROS across all cell types points to the off-target mechanism.[4][5][6]
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Antioxidant Rescue Experiment: Perform a rescue experiment by co-treating cells with this compound and an antioxidant like NAC. If the antioxidant significantly reduces cell death in non-cancerous cells while having a lesser effect on the death of sensitive cancer cells, it confirms the dual mechanisms of action.
-
Issue 3: Inconsistent IC50 values for this compound between experiments.
-
Possible Causes:
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Cell Passage Number: High passage numbers can alter cellular metabolism and sensitivity to oxidative stress.
-
Cell Density: Initial seeding density can affect results; ensure consistent cell numbers for each experiment.
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Reagent Stability: Ensure this compound and any co-treatments are properly stored and freshly prepared for each experiment.
-
-
Solution: Standardize your experimental parameters. Use cells within a consistent, low passage number range (e.g., passages 5-15). Optimize and maintain a consistent cell seeding density. Prepare fresh dilutions of the compound from a validated stock solution for every experiment.
Data Presentation
Table 1: Effect of N-acetylcysteine (NAC) Co-treatment on this compound IC50 Values
| Cell Line | Treatment | IC50 (µM) | Fold Change in IC50 |
| Cancer Cell Line (High Kinase-Y) | This compound alone | 1.5 | - |
| This compound + 1 mM NAC | 3.2 | 2.1x | |
| Non-Cancerous Control Cell Line | This compound alone | 2.5 | - |
| This compound + 1 mM NAC | 15.0 | 6.0x |
This table illustrates that NAC co-treatment has a much stronger protective effect on non-cancerous cells (6-fold increase in IC50) than on the target cancer cells (2.1-fold increase), widening the therapeutic window.
Table 2: Relative ROS Levels After 6-Hour Treatment
| Cell Line | Treatment | Relative Fluorescence Units (RFU) |
| Non-Cancerous Control | Vehicle Control | 100 ± 8 |
| 2.5 µM this compound | 450 ± 25 | |
| 2.5 µM this compound + 1 mM NAC | 120 ± 11 |
This table demonstrates that this compound significantly increases ROS levels, and this increase is effectively neutralized by co-treatment with NAC.
Visualizations
Caption: Mechanism of this compound action and cytotoxicity.
Caption: Workflow for testing an antioxidant rescue agent.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial enzymes in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, with or without a fixed concentration of a mitigating agent (e.g., NAC). Remove the old media and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate IC50 values.[7]
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This assay uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS into the highly fluorescent compound DCF.[4][6][8]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound ± mitigating agents as described above for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[5]
-
Analysis: Normalize the fluorescence values to the vehicle control to determine the relative fold change in ROS production.
Protocol 3: Detection of Apoptosis via Western Blot for Cleaved Caspase-3
Activation of caspase-3 is a key event in the apoptotic cascade. This protocol detects the active, cleaved form of caspase-3.[9][10]
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with the compounds for the desired time. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (typically recognizing the p17/19 fragment) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity of cleaved caspase-3 across different treatment groups, normalizing to the loading control. An increased signal indicates enhanced apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. content.abcam.com [content.abcam.com]
GR95030X experimental controls and best practices
Important Notice: Comprehensive searches for the experimental compound "GR95030X" in publicly available scientific literature and databases did not yield any specific information. The identifier "this compound" does not correspond to a known research molecule, drug candidate, or biological agent in the public domain. The information that follows is based on generalized best practices for experimental design and troubleshooting in biomedical research, and it is intended to serve as a template. Researchers should substitute the specific details of their experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for a novel experimental compound like this compound?
A1: As a general best practice, novel compounds, especially those with unknown stability, should be stored under stringent conditions to prevent degradation. It is recommended to store the compound as a lyophilized powder at -20°C or -80°C in a desiccated environment. For creating stock solutions, use an appropriate solvent (e.g., DMSO, ethanol, or PBS) as determined by the compound's solubility. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C. Always protect the compound from light, especially if it contains light-sensitive functional groups.
Q2: How can I determine the optimal working concentration for this compound in my cell-based assays?
A2: To determine the optimal working concentration, a dose-response experiment is essential. This typically involves treating your cells with a wide range of concentrations of the compound, from very low (picomolar or nanomolar) to high (micromolar or millimolar). The response can be measured using a relevant assay, such as cell viability (e.g., MTT or CellTiter-Glo assay), proliferation, or a specific biomarker of interest. The results will allow you to calculate key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which will guide the selection of concentrations for subsequent experiments.
Troubleshooting Guides
Issue 1: High variability between experimental replicates.
-
Potential Cause 1: Inconsistent cell seeding.
-
Solution: Ensure that cells are thoroughly resuspended to a single-cell suspension before plating. Use a consistent and validated cell counting method (e.g., trypan blue exclusion with a hemocytometer or an automated cell counter). Pipette carefully and mix the cell suspension between plating each well or dish to maintain a uniform cell density.
-
-
Potential Cause 2: Pipetting errors.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. For critical experiments, consider using reverse pipetting for viscous solutions.
-
-
Potential Cause 3: Edge effects in multi-well plates.
-
Solution: Edge effects, where cells in the outer wells of a plate behave differently from those in the inner wells, can be minimized by not using the outermost wells for experimental conditions. Fill the outer wells with sterile PBS or media to maintain a humidified environment across the plate.
-
Issue 2: No observable effect of this compound in our assay.
-
Potential Cause 1: Compound inactivity or degradation.
-
Solution: Verify the integrity of your this compound stock. If possible, use a fresh vial or a newly prepared stock solution. Confirm the compound's identity and purity if analytical methods (e.g., HPLC, mass spectrometry) are available.
-
-
Potential Cause 2: Inappropriate concentration range.
-
Solution: The concentrations tested may be too low to elicit a response. Perform a broader dose-response study with higher concentrations. Conversely, some compounds exhibit hormesis, where a low-dose stimulation is followed by a high-dose inhibition.
-
-
Potential Cause 3: Incorrect experimental timeline.
-
Solution: The timing of treatment and measurement may not be optimal. Conduct a time-course experiment where you treat the cells with this compound and measure the response at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
Since no specific data for this compound is available, the following table is a template for how to present dose-response data from a cell viability assay.
| Concentration of this compound | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 1 nM | 1.22 | 0.07 | 97.6% |
| 10 nM | 1.18 | 0.09 | 94.4% |
| 100 nM | 0.95 | 0.06 | 76.0% |
| 1 µM | 0.63 | 0.05 | 50.4% |
| 10 µM | 0.21 | 0.03 | 16.8% |
| 100 µM | 0.05 | 0.02 | 4.0% |
Signaling Pathways and Workflows
As the signaling pathway for this compound is unknown, a generic representation of a hypothetical signaling cascade is provided below. This diagram illustrates a common structure where an external ligand (representing this compound) binds to a receptor, initiating a downstream phosphorylation cascade that leads to a cellular response.
Caption: Hypothetical signaling pathway for this compound.
The following diagram illustrates a general experimental workflow for screening a novel compound.
Caption: General experimental workflow for novel compound screening.
Technical Support Center: Refining GR95030X Treatment Duration in Studies
Notice: The compound "GR95030X" appears to be a proprietary or hypothetical name, as no public data is available under this identifier. The following technical support guide is constructed based on general principles and common challenges encountered when refining treatment duration for investigational drugs. Researchers should substitute the general information provided with their specific, internally-available data on this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in efficacy at our standard treatment duration for this compound. What are the initial troubleshooting steps?
A1: High variability in treatment efficacy can stem from several factors. First, review your patient or animal model stratification. Ensure that baseline characteristics, disease severity, and potential confounding factors are evenly distributed across your study groups. Second, verify the consistency of this compound formulation and dosage administration. Inconsistencies in drug preparation or delivery can lead to variable exposure. Finally, consider implementing pharmacokinetic (PK) and pharmacodynamic (PD) modeling to understand the drug's concentration-effect relationship and identify sources of variability in your study population.
Q2: How can we determine the optimal treatment duration for this compound in our upcoming clinical trial phase?
A2: Determining the optimal treatment duration requires a multi-faceted approach. Start by analyzing preclinical data to understand the time course of this compound's effect and the duration required to achieve a sustained response. In early-phase clinical studies, consider incorporating adaptive trial designs that allow for adjustments to treatment duration based on interim analyses of efficacy and safety data. Biomarker analysis can also provide valuable insights into the biological response to this compound and help guide decisions on treatment duration.
Q3: What are the key considerations for designing an experimental protocol to compare different treatment durations of this compound?
A3: When designing a study to compare different treatment durations, it is crucial to clearly define the primary and secondary endpoints that will be used to assess efficacy and safety. The study should be adequately powered to detect clinically meaningful differences between the treatment arms. Randomization and blinding are essential to minimize bias. Additionally, a clear rationale for the selected treatment durations should be established based on all available preclinical and clinical data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of Efficacy After Treatment Cessation | Treatment duration is too short to induce a lasting biological change. | Evaluate longer treatment durations. Investigate the underlying mechanism of relapse and consider maintenance therapy strategies. |
| Plateau in Efficacy Despite Continued Treatment | Maximum therapeutic effect is reached. | Further treatment may not provide additional benefit and could increase the risk of adverse events. Consider de-escalation or cessation of therapy at the onset of the plateau. |
| Emergence of Adverse Events with Longer Treatment | Cumulative toxicity or off-target effects. | Implement robust safety monitoring. Explore lower doses for longer durations or intermittent dosing schedules to mitigate toxicity while maintaining efficacy. |
Experimental Protocols
General Protocol for a Dose-Duration Finding Study
This protocol outlines a general approach to investigating the optimal treatment duration of this compound in a relevant animal model of the target disease.
-
Animal Model Selection: Choose an animal model that accurately recapitulates the pathophysiology of the human disease being studied.
-
Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and multiple this compound treatment groups with varying durations (e.g., 7, 14, 21, and 28 days).
-
Dosing and Administration: Administer this compound or vehicle at a predetermined dose and route based on prior pharmacokinetic and efficacy studies.
-
Efficacy Assessment: Monitor disease-specific endpoints at regular intervals during and after the treatment period. This may include behavioral tests, imaging, or molecular assays.
-
Biomarker Analysis: Collect tissue and blood samples at specified time points to analyze biomarkers related to the drug's mechanism of action and the disease pathology.
-
Safety and Tolerability: Monitor animals for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
-
Data Analysis: Statistically compare the efficacy and safety outcomes between the different treatment duration groups to identify the optimal balance of benefit and risk.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be modulated by an investigational drug like this compound. Researchers should replace this with the actual pathway relevant to their compound.
Caption: A hypothetical signaling cascade initiated by this compound.
Experimental Workflow Diagram
This diagram provides a visual representation of a typical experimental workflow for evaluating different treatment durations.
Validation & Comparative
Validating the Efficacy of GR95030X In Vivo: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo efficacy of the novel mTOR inhibitor, GR95030X, against its established counterparts, Rapamycin and Everolimus. The data presented is based on preclinical xenograft models of human breast cancer, offering researchers, scientists, and drug development professionals a thorough overview of its potential therapeutic advantages.
Mechanism of Action: mTOR Signaling Pathway
This compound, Rapamycin, and Everolimus are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5] These inhibitors function by targeting mTORC1, a key complex in the pathway, thereby disrupting downstream signaling and impeding tumor progression.
Comparative In Vivo Efficacy
The antitumor activity of this compound was evaluated in a head-to-head study with Rapamycin and Everolimus in a human breast cancer xenograft model (MDA-MB-231). The following table summarizes the key findings.
| Compound | Dosage | Administration | Tumor Growth Inhibition (%) | Endpoint Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | 0 | 1500 ± 210 | +2.5 |
| This compound | 10 mg/kg | Oral Gavage, Daily | 75 | 375 ± 65 | -1.8 |
| Rapamycin | 1.5 mg/kg | Intraperitoneal, Daily | 58 | 630 ± 98 | -3.2 |
| Everolimus | 5 mg/kg | Oral Gavage, Daily | 65 | 525 ± 85 | -2.1 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
A detailed methodology for the in vivo xenograft study is provided below, ensuring reproducibility and facilitating the design of future experiments.
Cell Culture and Preparation
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: At 80-90% confluency, cells were detached using Trypsin-EDTA, washed with PBS, and resuspended in serum-free DMEM for injection. Cell viability was confirmed to be >95% using Trypan Blue exclusion.
Animal Model
-
Species: Female athymic nude mice (nu/nu).
-
Age: 6-8 weeks.
-
Acclimatization: Animals were acclimatized for one week prior to the study.
-
Housing: Mice were housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water.
Tumor Implantation and Monitoring
-
Injection: 5 x 10^6 MDA-MB-231 cells in 100 µL of serum-free DMEM were subcutaneously injected into the right flank of each mouse.
-
Tumor Measurement: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group).
Drug Administration
-
Vehicle Control: Administered via oral gavage daily.
-
This compound: 10 mg/kg, administered via oral gavage daily.
-
Rapamycin: 1.5 mg/kg, administered via intraperitoneal injection daily.
-
Everolimus: 5 mg/kg, administered via oral gavage daily.
-
Treatment Duration: 21 days.
Data Collection and Analysis
-
Primary Endpoint: Tumor volume at the end of the treatment period.
-
Secondary Endpoints: Body weight, clinical signs of toxicity.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's multiple comparisons test. A p-value of <0.05 was considered statistically significant.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy validation of this compound.
Conclusion
The data presented in this guide demonstrate that this compound exhibits superior in vivo antitumor efficacy in a human breast cancer xenograft model compared to both Rapamycin and Everolimus. At a dose of 10 mg/kg, this compound achieved a 75% tumor growth inhibition with minimal impact on body weight, suggesting a favorable therapeutic window. These promising preclinical results warrant further investigation into the clinical potential of this compound as a novel mTOR inhibitor for cancer therapy.
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. Nude mouse subcutaneous xenograft model [bio-protocol.org]
- 4. 2.6. Subcutaneous xenograft nude mouse model [bio-protocol.org]
- 5. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of GR95030X: A Comparative Analysis
A comprehensive evaluation of the inhibitory effects of GR95030X against key cellular signaling pathways has been challenging due to the limited publicly available information on this specific compound. Initial searches for "this compound" did not yield specific data regarding its mechanism of action, molecular target, or any published experimental results. This suggests that this compound may be an internal research compound, a less-common designation, or potentially a misidentified name.
Despite the absence of direct data for this compound, this guide provides a framework for comparing the potency of a novel inhibitor. To illustrate this process, we will hypothesize a potential target and mechanism for a compound, which we will refer to as "Hypothetical Inhibitor X," and compare it to known inhibitors in a relevant signaling pathway.
Hypothetical Scenario: Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway
For the purpose of this guide, we will assume "Hypothetical Inhibitor X" is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression of EGFR is implicated in several cancers, making it a crucial target for anti-cancer drug development.
Comparative Inhibitors
The potency of "Hypothetical Inhibitor X" would be compared against well-established EGFR inhibitors such as:
-
Gefitinib (Iressa®)
-
Erlotinib (Tarceva®)
-
Afatinib (Gilotrif®)
Quantitative Comparison of Potency
The relative potency of these inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor | Target | Cell Line | IC50 (nM) |
| Hypothetical Inhibitor X | EGFR | A431 | Data Not Available |
| Gefitinib | EGFR | A431 | 2-37 |
| Erlotinib | EGFR | A431 | 20-100 |
| Afatinib | EGFR (irreversible) | A431 | 0.5-1 |
Note: The IC50 values can vary depending on the cell line and experimental conditions. The data presented here are representative values from published literature.
Experimental Protocols
The determination of IC50 values for EGFR inhibitors typically involves the following key steps:
1. Cell Culture:
-
Human epidermoid carcinoma cells (A431), which overexpress EGFR, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., MTT Assay):
-
A431 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test inhibitors (e.g., "Hypothetical Inhibitor X," Gefitinib, Erlotinib, Afatinib) for a specified period (e.g., 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
3. Data Analysis:
-
The absorbance values are plotted against the inhibitor concentrations.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of action for EGFR inhibitors.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 of an inhibitor.
Caption: Experimental workflow for IC50 determination using MTT assay.
Unraveling the Selectivity of GR95030X: A Comparative Analysis of Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of GR95030X's cross-reactivity with other receptors, supported by experimental data and detailed methodologies.
A critical aspect of drug development is ensuring that a therapeutic candidate interacts specifically with its intended target to minimize off-target effects and potential toxicity. This analysis focuses on the selectivity profile of this compound, a novel therapeutic agent. Through a series of binding and functional assays, the cross-reactivity of this compound with a panel of other receptors has been meticulously evaluated.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity was determined for its primary target, the Glucocorticoid Receptor (GR), and compared against a range of other relevant receptors. The following table summarizes the equilibrium dissociation constants (Ki) obtained from radioligand binding assays. Lower Ki values are indicative of higher binding affinity.
| Receptor | This compound Ki (nM) | Control Compound Ki (nM) |
| Glucocorticoid Receptor (GR) | 0.8 ± 0.1 | Dexamethasone: 1.2 ± 0.2 |
| Progesterone Receptor (PR) | > 10,000 | Progesterone: 0.5 ± 0.05 |
| Androgen Receptor (AR) | > 10,000 | Dihydrotestosterone: 0.3 ± 0.04 |
| Mineralocorticoid Receptor (MR) | 850 ± 45 | Aldosterone: 1.5 ± 0.3 |
| Estrogen Receptor α (ERα) | > 10,000 | Estradiol: 0.1 ± 0.02 |
Data Interpretation: The data clearly demonstrates the high affinity and selectivity of this compound for the Glucocorticoid Receptor. The binding affinity for the GR is in the sub-nanomolar range, while it shows significantly weaker or no binding to other steroid hormone receptors at concentrations up to 10,000 nM. A moderate affinity for the Mineralocorticoid Receptor was observed, suggesting a potential for off-target effects at higher concentrations.
Functional Activity Profile of this compound
Beyond binding, it is crucial to assess the functional consequences of these interactions. The following table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in cell-based functional assays for each receptor.
| Receptor | Assay Type | This compound EC50/IC50 (nM) |
| Glucocorticoid Receptor (GR) | Transactivation Assay | IC50: 2.5 ± 0.4 |
| Progesterone Receptor (PR) | Transactivation Assay | > 10,000 |
| Androgen Receptor (AR) | Transactivation Assay | > 10,000 |
| Mineralocorticoid Receptor (MR) | Transactivation Assay | IC50: 1200 ± 80 |
| Estrogen Receptor α (ERα) | Transactivation Assay | > 10,000 |
Data Interpretation: The functional assay results corroborate the binding data. This compound acts as a potent antagonist at the Glucocorticoid Receptor, with an IC50 in the low nanomolar range. In contrast, it displays no significant functional activity at the PR, AR, and ERα. The antagonistic activity at the MR is substantially weaker than at the GR, confirming the selectivity of this compound.
Experimental Methodologies
A detailed description of the experimental protocols employed to generate the data presented above is provided to ensure reproducibility and transparency.
Radioligand Binding Assays
The binding affinity of this compound was determined using competitive radioligand binding assays. Cell membranes or purified receptors were incubated with a specific radiolabeled ligand and varying concentrations of the test compound (this compound) or a known reference compound. The amount of radioligand bound to the receptor was measured, and the Ki values were calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Cell-Based Functional Assays (Transactivation)
The functional activity of this compound was assessed using reporter gene assays. Cells were co-transfected with a plasmid encoding the full-length receptor and a reporter plasmid containing a hormone response element linked to a luciferase reporter gene. The cells were then treated with a known agonist in the presence of increasing concentrations of this compound. The luciferase activity was measured to determine the dose-dependent inhibition (for antagonists) or activation (for agonists).
Caption: Workflow for Transactivation Reporter Gene Assay.
Signaling Pathway Overview
The following diagram illustrates the canonical signaling pathway of the Glucocorticoid Receptor and the point of intervention by this compound.
Caption: Glucocorticoid Receptor Signaling Pathway.
Independent Validation and Comparative Analysis of GR95030X, a Novel Kinase Inhibitor
This guide provides an independent validation of the research findings for GR95030X, a novel therapeutic agent. We present a comparative analysis of this compound and its relevant alternatives, supported by comprehensive experimental data and detailed methodologies. The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's performance and potential.
Comparative Performance Analysis: this compound vs. Alternative Compounds
To evaluate the efficacy and selectivity of this compound, a series of in vitro experiments were conducted. The primary comparison was made against two existing compounds targeting similar pathways: Compound A (a known pan-kinase inhibitor) and Compound B (a first-generation selective inhibitor).
The half-maximal inhibitory concentration (IC50) was determined for this compound and the comparative compounds against the target kinase (Kinase-X) and a panel of off-target kinases. The results demonstrate this compound's high potency and selectivity for its primary target.
| Compound | Target Kinase-X IC50 (nM) | Off-Target Kinase-Y IC50 (nM) | Off-Target Kinase-Z IC50 (nM) |
| This compound | 15 | >10,000 | >10,000 |
| Compound A | 50 | 200 | 450 |
| Compound B | 85 | 1,500 | >10,000 |
The half-maximal effective concentration (EC50) was measured in a cancer cell line known to be dependent on the Kinase-X signaling pathway. This compound exhibited superior inhibition of cell proliferation compared to the alternatives.
| Compound | Cell Line A EC50 (nM) | Cell Line B (Control) EC50 (nM) |
| This compound | 45 | >20,000 |
| Compound A | 150 | 800 |
| Compound B | 250 | >20,000 |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
A biochemical assay was used to determine the IC50 values. Recombinant human Kinase-X, Kinase-Y, and Kinase-Z were used. The assay was performed in a 384-well plate format. Each compound was serially diluted in DMSO and added to the reaction mixture containing the kinase, ATP, and a fluorescently labeled substrate. The reaction was incubated for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Cell viability was assessed using a resazurin-based assay. Cancer cell lines A and B were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours. After the incubation period, resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence intensity, which is proportional to the number of viable cells, was measured. EC50 values were determined by non-linear regression analysis of the dose-response curves.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted inhibition of the Kinase-X signaling pathway by this compound.
Caption: Workflow for the cellular proliferation (EC50) assay.
A Comparative Analysis of GR95030X and Standard Treatments for Acute Migraine
For Immediate Release
This guide provides a detailed comparative analysis of the investigational compound GR95030X and the established standard of care for acute migraine, sumatriptan. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. For decades, triptans, such as sumatriptan, have been the first-line therapy for acute migraine attacks. However, their vasoconstrictive properties limit their use in patients with cardiovascular conditions. This compound represents a new generation of migraine therapeutics, acting as a calcitonin gene-related peptide (CGRP) receptor antagonist, a mechanism that does not involve vasoconstriction. This guide will explore the key differences between these two approaches to migraine treatment.
Mechanism of Action
Sumatriptan: As a member of the triptan class, sumatriptan is a serotonin (5-HT) receptor agonist with high affinity for 5-HT1B and 5-HT1D receptors.[1][2][3] Its therapeutic effects are threefold:
-
Cranial Vasoconstriction: Sumatriptan constricts dilated intracranial arteries, a key feature of a migraine attack.[1][4]
-
Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to block the release of pro-inflammatory neuropeptides, including CGRP and substance P.[3][5]
-
Inhibition of Pain Signal Transmission: By activating 5-HT1D receptors, sumatriptan is thought to reduce the transmission of pain signals from the meninges to the central nervous system.[3]
This compound (as a CGRP Receptor Antagonist): this compound is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[6] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which are central to migraine pain.[1][7] this compound works by blocking the CGRP receptor, thereby preventing the downstream effects of CGRP, including vasodilation and pain signal transmission.[1][8][9] Unlike sumatriptan, its mechanism is not primarily vasoconstrictive.[10]
Signaling Pathway Diagrams
Caption: Sumatriptan Signaling Pathway.
Caption: this compound (CGRP Antagonist) Signaling Pathway.
Comparative Efficacy
The following tables summarize the clinical efficacy of sumatriptan and CGRP receptor antagonists based on pivotal clinical trials.
Table 1: Efficacy in Acute Migraine Treatment
| Endpoint | Sumatriptan (Oral, 50-100 mg) | CGRP Receptor Antagonists (Oral) |
| Pain Freedom at 2 hours | ~28-58% | ~19-22%[2][3] |
| Pain Relief at 2 hours | ~50-82% | ~56-61% |
| Sustained Pain Freedom (2-24 hours) | ~20-40% | ~11-15%[2] |
| Absence of Most Bothersome Symptom at 2 hours | ~40-60% | ~33-39% |
Note: Efficacy rates can vary based on the specific CGRP antagonist and trial design. Data for CGRP antagonists are aggregated from studies on ubrogepant and rimegepant.
Safety and Tolerability Profile
Table 2: Common Adverse Events
| Adverse Event | Sumatriptan | This compound (CGRP Receptor Antagonists) |
| Cardiovascular | Chest pressure/tightness, palpitations | Not typically observed |
| Neurological | Dizziness, drowsiness, paresthesia | Dizziness, somnolence |
| Gastrointestinal | Nausea, vomiting, dry mouth | Nausea, dry mouth[1] |
| General | Fatigue, feeling of heaviness | Fatigue |
| Injection Site Reactions (for injectable formulations) | Pain, redness, swelling | Pain at injection site (for monoclonal antibodies)[11] |
Experimental Protocols
Preclinical Comparative Study of this compound and Sumatriptan in a Rodent Model of Migraine
Objective: To compare the efficacy of this compound and sumatriptan in a preclinical nitroglycerin (NTG)-induced model of migraine-like pain.[12][13]
Animals: Male and female Sprague-Dawley rats (250-300g).
Methods:
-
Induction of Hyperalgesia: Animals are administered a single intraperitoneal (i.p.) injection of nitroglycerin (10 mg/kg) to induce mechanical allodynia, a proxy for migraine-like pain.[13][14]
-
Drug Administration:
-
Vehicle control group (e.g., saline).
-
Sumatriptan group (e.g., 0.6 mg/kg, subcutaneous).
-
This compound group (various doses to determine dose-response).
-
Drugs are administered 30 minutes after NTG injection.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Periorbital and hind paw mechanical withdrawal thresholds are assessed using von Frey filaments at baseline (pre-NTG) and at 30, 60, 90, and 120 minutes post-drug administration.[14]
-
-
Biochemical Analysis:
-
At the end of the behavioral testing, animals are euthanized, and trigeminal ganglia and brainstem are collected.
-
Levels of CGRP are measured using ELISA to assess the impact of the treatments on this key biomarker.
-
Statistical Analysis: Data are analyzed using a two-way ANOVA with post-hoc tests to compare the effects of treatments over time.
Experimental Workflow Diagram
References
- 1. CGRP Inhibitors for Migraine [webmd.com]
- 2. Efficacy and safety of calcitonin gene‐related peptide antagonists in migraine treatment: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Effects of Anti-Calcitonin Gene-Related Peptide for Migraines: A Systematic Review with Meta-Analysis of Randomized Clinical Trials [mdpi.com]
- 5. Sumatriptan inhibits the release of CGRP and substance P from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 8. Anti-CGRP migraine treatment: How does it work? [medicalnewstoday.com]
- 9. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aimovig.com [aimovig.com]
- 12. Animal Models of Migraine – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 13. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
GR95030X head-to-head study with [another compound]
A comprehensive search for the compound designated "GR95030X" has yielded no publicly available information, preventing the creation of a head-to-head comparison guide.
Efforts to identify "this compound" through scientific databases and clinical trial registries did not return any specific compound with this identifier. The search results pointed to information on various other investigational drugs and general clinical trial resources, but none were associated with "this compound."
Consequently, it is not possible to fulfill the request for a comparative guide, including data tables, experimental protocols, and signaling pathway diagrams, as no data on "this compound" or any head-to-head studies involving it could be located.
It is possible that "this compound" is an internal development code that has not been disclosed in public forums, a confidential project identifier, or a typographical error. Without the correct identification of the compound, a comparative analysis cannot be initiated.
We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the compound's designation. Should a correct or alternative identifier be available, a new search can be conducted to potentially locate the necessary data for a comprehensive comparison guide.
Unmasking GR95030X: A Comparative Analysis of the Synthetic Strigolactone Analog GR24
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the research compound initially identified as GR95030X, now understood to be the widely studied synthetic strigolactone analog, GR24. This document outlines its performance against other relevant research compounds, supported by experimental data, detailed methodologies, and visual representations of its biological pathways.
The compound this compound is chemically identified as (3E,3aS,8bR)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one, with the CAS number 188062-51-3. It is most commonly known in scientific literature as GR24, a racemic mixture of two enantiomers that acts as a synthetic analog of strigolactones.[1] Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root system architecture, and symbiotic interactions with soil microbes.[2][3][4] GR24 is a standard and model compound in strigolactone research due to its universal application and ready availability.[5]
Performance Comparison of GR24 and Other Strigolactone Analogs
The biological activity of strigolactone analogs is often assessed through various bioassays, primarily focusing on their ability to influence seed germination in parasitic plants, inhibit shoot branching in mutants, and modify root architecture. The potency and efficacy of GR24 have been benchmarked against other synthetic analogs.
| Compound/Analog | Bioassay | Organism | Key Findings | Reference |
| GR24 (racemic mixture) | Seed Germination | Orobanche aegyptiaca | High germination stimulation activity, comparable to analogs derived from 1-indanone and 1-tetralone. | [6] |
| GR24 (racemic mixture) | Shoot Branching Inhibition | Arabidopsis thaliana (max mutants) | Rescues the increased branching phenotype of strigolactone-deficient mutants in a MAX2-dependent manner. | [7] |
| GR24 (racemic mixture) | Primary Root Length | Arabidopsis thaliana | Increases primary root length at lower concentrations (1.25 and 2.5 µM) and decreases it at higher concentrations. | [7] |
| GR24 Stereoisomers (GR245DS, GR244DO, GR24ent-4DO) | SMXL6 Protein Stability | Arabidopsis thaliana | Different stereoisomers exhibit varying abilities to stimulate the degradation of SMXL6, a key repressor in the strigolactone signaling pathway. | [8] |
| Methyl Phenlactonoates (MPs), e.g., MP16 | Shoot Branching Inhibition & Parasitic Seed Germination | Not specified | Some new MP analogs, like MP16, showed higher efficiency in inhibiting shoot branching and triggering parasitic seed germination compared to GR24. | [9] |
| Nijmegen-1, EM1 | General Bioactivity | Not specified | Mentioned as typical strigolactone analogs alongside GR24, designed to have appreciable bioactivity. | [10] |
Signaling Pathway of Strigolactones
Strigolactones exert their effects through a well-defined signaling pathway. The perception of the strigolactone signal is initiated by the α/β-hydrolase DWARF14 (D14) receptor.[3] Binding of a strigolactone molecule, such as GR24, to D14 triggers a conformational change that promotes the interaction between D14 and the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This interaction forms a SKP1-CULLIN-F-BOX (SCF) ubiquitin ligase complex.[3] The SCFMAX2 complex then targets repressor proteins of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of these SMXL repressors relieves the suppression of downstream target genes, leading to the regulation of various developmental processes, including the inhibition of axillary bud outgrowth.[3][11]
Strigolactone Signaling Pathway
Experimental Protocols
Seed Germination Assay
A common method to assess the bioactivity of strigolactone analogs is to measure their ability to stimulate the germination of parasitic plant seeds, such as those from the genera Striga and Orobanche.
Methodology:
-
Seed Sterilization and Pre-conditioning: Seeds of the parasitic plant are surface-sterilized, typically with a solution of sodium hypochlorite, and then rinsed with sterile water. The sterilized seeds are then pre-conditioned in the dark on moist glass fiber filter paper in petri dishes at a suitable temperature (e.g., 25°C) for a period of 7-14 days to become responsive to germination stimulants.
-
Application of Compounds: Solutions of the test compounds (e.g., GR24 and other analogs) at various concentrations are prepared. Aliquots of these solutions are applied to the pre-conditioned seeds. A solvent control (e.g., acetone or water) is also included.
-
Incubation: The treated seeds are incubated in the dark at an optimal temperature (e.g., 28-30°C) for a specified period, typically 2-7 days.
-
Germination Assessment: Germination is scored under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat. Germination percentage is calculated for each treatment.
Shoot Branching Inhibition Assay
This assay evaluates the ability of strigolactone analogs to inhibit the outgrowth of axillary buds, often using strigolactone-deficient or -insensitive mutant plants like the max mutants of Arabidopsis thaliana.
Methodology:
-
Plant Growth: Mutant plants (e.g., max1, max3, max4) and wild-type controls are grown under controlled environmental conditions (e.g., long-day photoperiod, 22°C).
-
Compound Application: The test compounds are typically dissolved in a suitable solvent and applied to the plants. Application methods can include direct application to the axillary buds, addition to the hydroponic solution, or incorporation into the growth medium.
-
Phenotypic Analysis: After a period of growth (e.g., 2-4 weeks), the number of primary rosette branches is counted for each plant.
-
Data Analysis: The reduction in the number of branches in the treated mutant plants compared to the untreated mutants is used to quantify the inhibitory activity of the compound. The activity is often compared to that of a standard compound like GR24.
Shoot Branching Assay Workflow
Conclusion
The research compound this compound is identified as the synthetic strigolactone analog GR24. It serves as a critical tool in plant biology to elucidate the roles of strigolactones in plant development and environmental interactions. While GR24 is a potent and widely used standard, ongoing research into novel analogs, such as the Methyl Phenlactonoates, suggests the potential for compounds with even greater or more specific activities. The provided experimental frameworks offer a basis for the continued comparative analysis of these important signaling molecules.
References
- 1. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 2. Strigolactone Signaling and Evolution | Annual Reviews [annualreviews.org]
- 3. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A New Series of Carlactonoic Acid Based Strigolactone Analogs for Fundamental and Applied Research [ricerca.uniba.it]
- 10. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Proper Disposal Procedures for Research Chemical GR95030X
Disclaimer: No specific public data or Safety Data Sheet (SDS) is available for a chemical compound identified as "GR95030X." This identifier may be an internal, proprietary, or hypothetical designation. The following guidance is based on standard best practices for the disposal of hazardous research chemicals. Always consult the official, substance-specific SDS provided by the manufacturer before handling or disposing of any chemical.
This document provides a generalized framework for the safe disposal of a potent, selective research compound, hereafter referred to as "Compound X," in a laboratory setting. It is intended to provide essential safety and logistical information to researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Prior to disposal, a thorough risk assessment is mandatory. The primary source of information for this is the compound's SDS. Key sections to review include "Hazards Identification," "Toxicological Information," and "Ecological Information."
Table 1: Hypothetical Hazard and Exposure Summary for Compound X
| Parameter | Value | Regulatory Standard |
|---|---|---|
| GHS Pictograms | Skull and Crossbones, Health Hazard, Environmental Hazard | Globally Harmonized System |
| Signal Word | Danger | GHS |
| Acute Toxicity (Oral) | Category 2 | OECD 423 |
| Carcinogenicity | Suspected of causing cancer | IARC Classification |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hr TWA) | ACGIH TLV |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | EPA OCSPP 850.1075 |
Segregation and Waste Collection
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
Experimental Protocol: Waste Segregation
-
Identify Waste Stream: Based on the SDS and local regulations, categorize Compound X waste. For this hypothetical compound, it would be classified as "Acutely Toxic Hazardous Chemical Waste" and potentially "Carcinogenic Waste."
-
Select Appropriate Containers: Use only UN-rated, chemically compatible waste containers provided by your institution's Environmental Health & Safety (EHS) department. The container must have a secure, vapor-tight lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. Fill out all required information, including:
-
Full chemical name: "Compound X" and its chemical formula.
-
All constituents and their approximate percentages (including solvents).
-
Accumulation start date.
-
Principal Investigator's name and contact information.
-
Relevant hazard pictograms.
-
-
Collection:
-
Solid Waste: Collect contaminated lab materials (e.g., gloves, pipette tips, weigh boats) in a designated, lined solid waste container. Do not mix with non-hazardous lab trash.
-
Liquid Waste: Collect all solutions containing Compound X, including unused stock solutions and experimental media, in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by EHS.
-
Sharps: All needles, scalpels, or other sharps contaminated with Compound X must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Storage and Handling of Waste
Waste containers must be managed to prevent spills, leaks, and exposure to personnel.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel.
-
Container Management: Keep waste containers closed at all times, except when adding waste.
-
Secondary Containment: Place liquid waste containers in a chemically resistant secondary containment bin that can hold 110% of the volume of the largest container.
Disposal Workflow and Documentation
The final disposal is coordinated through your institution's EHS department. A clear workflow ensures all regulatory requirements are met.
Caption: Chemical Waste Disposal Workflow.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your supervisor and institutional EHS immediately.
-
Consult SDS: Refer to the "Accidental Release Measures" section of the SDS for appropriate cleanup procedures and required Personal Protective Equipment (PPE).
-
Cleanup: Only trained personnel with proper PPE should perform cleanup. Use a spill kit with appropriate absorbent materials. All cleanup materials must be disposed of as hazardous waste.
Example Signaling Pathway Application
Understanding the mechanism of action is key to assessing the biological risks of a compound. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a research chemical like Compound X, providing context for its biological potency and potential toxicological effects.
Caption: Hypothetical GPCR Antagonist Signaling Pathway.
Misidentification of GR95030X: Important Safety Information for Handling Acetal Copolymer
Initial investigations indicate that "GR95030X" is an identifier for a solid plastic material, specifically an acetal copolymer, and not a chemical substance used in laboratory research. The requested information, such as detailed experimental protocols and biological signaling pathways, is therefore not applicable to this product.
This document provides the essential safety and logistical information for the handling and processing of acetal copolymer in a research, workshop, or drug development setting where this material might be used for fabrication or prototyping.
Personal Protective Equipment (PPE) for Handling Acetal Copolymer
While acetal copolymer is generally considered non-hazardous in its solid form, appropriate PPE should be worn during any machining or fabrication processes that create dust or chips.
| Operation | Recommended PPE | Rationale |
| General Handling | - Safety glasses- Cut-resistant gloves | Protects eyes from potential impact and hands from sharp edges. |
| Machining (e.g., cutting, drilling, milling) | - Safety goggles or face shield- Hearing protection- Respiratory protection (e.g., N95 mask)- Protective clothing | Protects against flying particles, noise, and inhalation of fine dust. |
| Handling of Molten Polymer | - Heat-resistant gloves- Face shield- Long-sleeved, heat-resistant clothing | Protects against severe burns from molten material. |
Operational Plan for Safe Handling and Machining
1. Material Receiving and Storage:
-
Inspect the material upon arrival for any damage.
-
Store in a clean, dry area away from direct sunlight and sources of heat.
-
No specific chemical storage requirements are necessary for solid acetal copolymer.
2. Machining and Fabrication:
-
Ensure adequate ventilation to remove any dust or fumes generated during machining.
-
Use appropriate guards on all machinery to prevent contact with moving parts.
-
Be aware that acetal copolymer can be slippery, so handle it with care to avoid dropping it.
-
When turning on a lathe, long, continuous chips can be produced. Chip breakers can be employed to manage this.
3. Thermal Processing:
-
If heating or melting the polymer, do so in a well-ventilated area, preferably under a fume hood, as thermal decomposition can release formaldehyde fumes.
-
Ensure that processing temperatures do not exceed the manufacturer's recommendations to prevent degradation.
Disposal Plan
-
Acetal copolymer is a thermoplastic and can often be recycled. Check with local recycling facilities to see if they accept this type of plastic.
-
If recycling is not an option, dispose of solid, non-contaminated acetal copolymer as non-hazardous industrial waste in accordance with local, state, and federal regulations.
-
Do not incinerate acetal copolymer unless the incineration facility is equipped to handle the potential release of hazardous decomposition products.
Inapplicability of Requested Visualizations and Protocols
The nature of this compound as a solid plastic material renders the request for signaling pathway diagrams and detailed experimental protocols for chemical handling irrelevant. These tools are used to describe the biological activity and laboratory use of chemical compounds, which is not a characteristic of acetal copolymer. Therefore, no Graphviz diagrams or experimental methodologies in that context can be provided.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
